molecular formula C14H16ClN3 B1358534 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine CAS No. 902836-42-4

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

Cat. No.: B1358534
CAS No.: 902836-42-4
M. Wt: 261.75 g/mol
InChI Key: RRRIXLCXVVGUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine is a useful research compound. Its molecular formula is C14H16ClN3 and its molecular weight is 261.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(2-chlorophenyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c15-14-4-2-1-3-13(14)11-9-17-18(10-11)12-5-7-16-8-6-12/h1-4,9-10,12,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRIXLCXVVGUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639948
Record name 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-42-4
Record name 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine (CAS number 902836-42-4)

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the compound 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine, CAS number 902836-42-4. This document synthesizes chemical properties, potential therapeutic applications, and relevant research contexts.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

PropertyValue
CAS Number 902836-42-4
Molecular Formula C₁₄H₁₆ClN₃
Molecular Weight 261.75 g/mol
IUPAC Name This compound
Synonyms 4-(4-(2-chlorophenyl)pyrazol-1-yl)piperidine
Appearance Typically a solid powder
Purity Commercially available in various purities (e.g., ≥95%)

Potential Therapeutic Applications and Biological Context

While specific biological data for this compound is not extensively detailed in publicly accessible literature, its structural motifs—a pyrazole ring linked to a piperidine moiety—are common in compounds with significant biological activity.

Central Nervous System (CNS) Activity: The piperidine-pyrazole framework is a recognized scaffold in the design of agents targeting the central nervous system. It is suggested that this compound may serve as a key intermediate in the synthesis of bioactive molecules with potential applications as CNS agents. There is potential for this compound and its derivatives to be explored as ligands for serotonin and dopamine receptors, which are critical targets in the treatment of various neurological and psychiatric disorders.

Anti-inflammatory and Analgesic Properties: The pyrazole scaffold is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could be investigated for potential anti-inflammatory and analgesic properties.

General Workflow for Investigating Biological Activity

A general workflow for the initial biological investigation of a compound like this compound is outlined below. This represents a logical progression from initial screening to more detailed mechanistic studies.

G General Biological Investigation Workflow A Compound Acquisition (CAS: 902836-42-4) B Primary Screening (e.g., Receptor Binding Assays) A->B Initial Testing C In Vitro Functional Assays (e.g., Agonist/Antagonist Activity) B->C Confirmation of Activity D Secondary Screening (e.g., Selectivity Profiling) C->D Characterization E In Vitro ADME/Tox Assays (e.g., Metabolic Stability, Cytotoxicity) D->E Safety & Druglikeness F In Vivo Efficacy Studies (Animal Models) E->F Preclinical Validation G Lead Optimization F->G Further Development

General workflow for biological investigation.

Synthesis and Experimental Protocols

Proposed General Synthetic Pathway

The synthesis would likely involve the reaction of a suitable piperidine precursor with a pre-formed or in situ generated chlorophenyl-pyrazole derivative. A plausible retrosynthetic analysis suggests two main routes.

G Proposed Retrosynthetic Pathways cluster_A Route A: Nucleophilic Substitution cluster_B Route B: Cyclization Approach Target This compound A1 4-Halopiperidine derivative Target->A1 Disconnect C-N bond A2 4-(2-Chlorophenyl)-1H-pyrazole Target->A2 B1 Piperidine-substituted hydrazine Target->B1 Disconnect pyrazole ring B2 A suitable 1,3-dicarbonyl compound derived from 2-chloroacetophenone Target->B2

Retrosynthetic analysis for the target compound.

General Experimental Protocol (Hypothetical)

Based on common organic synthesis methodologies for similar compounds, a potential experimental protocol could involve the following steps:

  • Synthesis of 4-(2-Chlorophenyl)-1H-pyrazole: This intermediate could be synthesized via a condensation reaction between a hydrazine source and a 1,3-dicarbonyl compound derived from 2-chloroacetophenone.

  • N-Arylation of Piperidine: The 4-(2-Chlorophenyl)-1H-pyrazole could then be reacted with a protected 4-halopiperidine (e.g., N-Boc-4-iodopiperidine) under basic conditions, potentially with a copper or palladium catalyst.

  • Deprotection: Removal of the protecting group (e.g., Boc group) from the piperidine nitrogen would yield the final product.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including solvents, temperatures, catalysts, and purification methods, would require experimental optimization.

Signaling Pathways and Mechanism of Action

As there is no specific biological data available for this compound, any discussion of its involvement in signaling pathways would be speculative. However, if the compound were to show activity at dopamine or serotonin receptors, it would modulate downstream signaling cascades typically associated with these G-protein coupled receptors (GPCRs). A simplified, hypothetical signaling pathway for a generic GPCR is presented below.

G Hypothetical GPCR Signaling Cascade Ligand 4-[4-(2-Chlorophenyl)-1H- Pyrazol-1-Yl]Piperidine Receptor GPCR (e.g., Dopamine or Serotonin Receptor) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream Signal Transduction

Simplified hypothetical GPCR signaling pathway.

Conclusion and Future Directions

This compound is a chemical compound with potential for further investigation in the field of medicinal chemistry, particularly for the development of novel CNS agents. Its structural features suggest that it could be a valuable starting point for the synthesis of a library of compounds for screening against various biological targets.

Future research should focus on:

  • The development and publication of a robust and scalable synthetic route to obtain high-purity material.

  • Comprehensive in vitro screening to identify primary biological targets.

  • In-depth pharmacological characterization of its activity at any identified targets.

  • Structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties.

At present, the lack of detailed, publicly available research on this specific compound limits a more in-depth technical analysis. Further experimental investigation is required to fully elucidate its chemical and biological properties.

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Data

The fundamental molecular properties of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₆ClN₃[1][2][3]
Molecular Weight 261.75 g/mol [1][3]
CAS Number 902836-42-4[1][2][3]

Proposed Synthetic Pathway

A specific, step-by-step synthesis protocol for this compound is not detailed in peer-reviewed literature or patents. However, based on the synthesis of structurally similar 4-(pyrazol-1-yl)piperidine derivatives, a potential synthetic route can be conceptualized. This would likely involve a multi-step process, beginning with the formation of the pyrazole ring, followed by its linkage to the piperidine moiety.

A generalized synthetic workflow is depicted below. This diagram illustrates a logical sequence of reactions that could yield the target compound.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Attachment of Piperidine Moiety 2-Chlorophenylacetonitrile 2-Chlorophenylacetonitrile Intermediate_A 3-(2-Chlorophenyl)-3-oxopropanenitrile derivative 2-Chlorophenylacetonitrile->Intermediate_A Condensation Reagents_A e.g., Dimethylformamide dimethyl acetal Reagents_A->Intermediate_A 4-(2-Chlorophenyl)-1H-pyrazole 4-(2-Chlorophenyl)-1H-pyrazole Intermediate_A->4-(2-Chlorophenyl)-1H-pyrazole Cyclization Hydrazine Hydrazine Hydrazine->4-(2-Chlorophenyl)-1H-pyrazole Coupling Nucleophilic Substitution 4-(2-Chlorophenyl)-1H-pyrazole->Coupling 4-Hydroxypiperidine_Derivative N-protected 4-hydroxypiperidine Activated_Piperidine N-protected 4-piperidyl mesylate/tosylate 4-Hydroxypiperidine_Derivative->Activated_Piperidine Activating_Agent e.g., MsCl, TsCl Activating_Agent->Activated_Piperidine Activated_Piperidine->Coupling Protected_Product N-protected this compound Coupling->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Figure 1. A conceptual workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not currently available in the public scientific literature. The following sections outline general procedures that are commonly employed for compounds of this class.

General Synthetic Approach

The synthesis of 4-(pyrazol-1-yl)piperidine derivatives often involves the initial formation of the substituted pyrazole ring, followed by N-alkylation with a suitable piperidine derivative.

  • Synthesis of 4-(2-Chlorophenyl)-1H-pyrazole: This intermediate could be synthesized through a cyclocondensation reaction. One possible route involves the reaction of a 1,3-dicarbonyl compound or its equivalent, derived from 2-chlorophenylacetonitrile, with hydrazine.

  • Coupling of Pyrazole and Piperidine Moieties: The 4-(2-Chlorophenyl)-1H-pyrazole can then be coupled with a protected 4-halopiperidine or a piperidine with a leaving group at the 4-position (e.g., mesylate or tosylate) via a nucleophilic substitution reaction. The use of a protecting group on the piperidine nitrogen (e.g., Boc) is crucial to prevent side reactions.

  • Deprotection: The final step would involve the removal of the protecting group from the piperidine nitrogen to yield the desired product.

Purification

Purification of the final compound would likely be achieved using standard chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) would be selected based on the polarity of the compound and impurities.

  • Recrystallization: If the compound is a solid, recrystallization from an appropriate solvent system can be an effective method for purification.

Characterization

The structure and purity of this compound would be confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.

Signaling Pathways and Biological Activity

There is no readily available information in the scientific literature regarding the specific signaling pathways modulated by this compound or its detailed biological activity. Compounds containing pyrazole and piperidine moieties are known to exhibit a wide range of biological activities, and this molecule may be of interest in drug discovery programs. However, without experimental data, any discussion of its biological role would be speculative.

Disclaimer: The synthetic pathway and experimental procedures described in this document are based on general chemical principles and analogous reactions. They have not been specifically validated for the synthesis of this compound. Researchers should conduct their own literature searches and risk assessments before attempting any chemical synthesis.

References

An In-depth Technical Guide to the Synthesis of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of a plausible synthetic pathway for 4-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]piperidine, a heterocyclic compound of interest to researchers in drug discovery and development. The piperidine and pyrazole moieties are significant pharmacophores, and their combination in this structure suggests potential applications in medicinal chemistry. This document outlines a multi-step synthesis, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the chemical transformations and workflows.

Overall Synthetic Strategy

The synthesis of the target compound can be achieved through a four-step sequence, commencing with commercially available starting materials. The core of this strategy involves the initial construction of the 4-substituted pyrazole ring, followed by the regioselective introduction of the piperidine moiety.

The proposed synthetic route is as follows:

  • Formation of an enaminone intermediate: Reaction of 2'-chloroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield (2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.

  • Pyrazole ring synthesis: Cyclization of the enaminone intermediate with hydrazine hydrate to form 4-(2-chlorophenyl)-1H-pyrazole.

  • N-Alkylation of the pyrazole: A Mitsunobu reaction between 4-(2-chlorophenyl)-1H-pyrazole and tert-butyl 4-hydroxypiperidine-1-carboxylate to introduce the protected piperidine ring.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the final product, this compound.

Overall_Synthesis A 2'-Chloroacetophenone B (2E)-1-(2-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one A->B DMF-DMA C 4-(2-Chlorophenyl)-1H-pyrazole B->C Hydrazine Hydrate D tert-Butyl 4-[4-(2-chlorophenyl)-1H- pyrazol-1-yl]piperidine-1-carboxylate C->D N-Boc-4-hydroxypiperidine, DEAD, PPh3 (Mitsunobu) E 4-[4-(2-Chlorophenyl)-1H- pyrazol-1-yl]piperidine D->E TFA or HCl

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of (2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

This step involves the formation of an enaminone, a key intermediate for pyrazole synthesis.

Protocol:

  • To a solution of 2'-chloroacetophenone (1.0 eq) in toluene (5 mL per gram of acetophenone), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step without further purification.

Reactant MW ( g/mol ) Equivalents Typical Yield
2'-Chloroacetophenone154.591.085-95%
DMF-DMA119.161.2
Step 2: Synthesis of 4-(2-Chlorophenyl)-1H-pyrazole

This protocol describes the cyclization reaction to form the pyrazole ring.[1]

Caption: Key steps in the formation of the pyrazole ring.

Protocol:

  • Dissolve the crude (2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in ethanol (10 mL per gram of enaminone).

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-(2-chlorophenyl)-1H-pyrazole.

Reactant MW ( g/mol ) Equivalents Typical Yield
(2E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one209.671.070-85%
Hydrazine Hydrate50.061.1
Step 3: Synthesis of tert-Butyl this compound-1-carboxylate via Mitsunobu Reaction

This step introduces the protected piperidine moiety onto the pyrazole nitrogen. The Mitsunobu reaction provides good regioselectivity for N1-alkylation.[2][3]

Mitsunobu_Reaction reagents PPh3 + DEAD betaine Betaine Intermediate reagents->betaine phosphonium Alkoxyphosphonium Ion betaine->phosphonium + Alcohol product N-Alkylated Pyrazole + Ph3PO phosphonium->product + Pyrazole (SN2) pyrazole 4-(2-Chlorophenyl)-1H-pyrazole pyrazole->product alcohol N-Boc-4-hydroxypiperidine alcohol->phosphonium

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol:

  • Dissolve 4-(2-chlorophenyl)-1H-pyrazole (1.0 eq), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 mL per gram of pyrazole) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate tert-butyl this compound-1-carboxylate.

Reactant MW ( g/mol ) Equivalents Typical Yield
4-(2-Chlorophenyl)-1H-pyrazole178.611.060-75%
N-Boc-4-hydroxypiperidine201.271.2
Triphenylphosphine (PPh3)262.291.5
DEAD or DIAD174.17 or 202.251.5
Step 4: Synthesis of this compound

This final step involves the removal of the Boc protecting group to yield the target compound.[4][5]

Boc_Deprotection start Boc-Protected Piperidine protonation Protonation of Carbonyl Oxygen start->protonation TFA or HCl cleavage Formation of tert-Butyl Cation and Carbamic Acid protonation->cleavage decarboxylation Decarboxylation to Amine cleavage->decarboxylation product Final Amine Product decarboxylation->product

Caption: Workflow for the acidic removal of the Boc protecting group.

Protocol:

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM) (10 mL per gram of substrate).

  • Add trifluoroacetic acid (TFA) (10 eq) or a 4M solution of HCl in dioxane (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If necessary, the final product can be further purified by recrystallization or column chromatography to yield pure this compound.

Reactant MW ( g/mol ) Equivalents Typical Yield
tert-Butyl this compound-1-carboxylate361.881.090-98%
Trifluoroacetic Acid (TFA)114.0210

Conclusion

The described synthetic route offers a robust and logical approach for the preparation of this compound. The methodologies for each step are well-established in organic synthesis and can be adapted for the specific substrate. This guide provides a comprehensive framework for researchers and scientists to synthesize this and related compounds for further investigation in drug discovery and development programs.

References

The Elusive Mechanism of Action: A Technical Guide to 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals a significant lack of specific information on the mechanism of action for 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine. This document, therefore, serves as a technical guide based on the analysis of structurally related compounds to infer a potential biological profile and to provide a framework for its future investigation. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole-Piperidine Scaffold

The 4-(1H-pyrazol-1-yl)piperidine moiety is a recognized privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds. The combination of a pyrazole ring, a versatile aromatic heterocycle, with a piperidine ring, a common saturated heterocycle, allows for three-dimensional diversity and the potential to interact with a variety of biological targets. The substitution pattern on both rings plays a critical role in determining the pharmacological activity. The presence of a chlorophenyl group, in particular, is a common feature in many bioactive molecules, influencing properties such as lipophilicity and target binding.

Analysis of Structurally Related Compounds

In the absence of direct data, the potential mechanism of action for this compound can be hypothesized by examining its closest structural analogs. Key variations in related compounds include the position of the chlorine atom on the phenyl ring and the presence of additional functional groups.

Cannabinoid Receptor Antagonists

A notable analogue, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716 or Rimonabant), is a well-characterized antagonist of the cannabinoid receptor 1 (CB1).[1] Although this compound possesses a carboxamide linker and additional substitutions, it highlights that the chlorophenyl-pyrazole-piperidine scaffold can be directed towards G-protein coupled receptors. The antagonist activity of SR141716 is attributed to its specific binding orientation within the CB1 receptor, where the substituted phenyl rings play a crucial role in receptor interaction.[1]

Kinase Inhibitors

Several pyrazole-piperidine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. For instance, N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519) has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs). While structurally more complex, this example underscores the potential for the core scaffold to interact with the ATP-binding pocket of kinases. Similarly, derivatives of 2-(4-substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines have been developed as PAK4 inhibitors.

Anticancer and Antiproliferative Agents

The broader class of chlorophenyl-substituted pyrazole derivatives has demonstrated significant antiproliferative activity against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways involved in cell growth and survival.[2] The lipophilicity conferred by the chlorophenyl and piperidine moieties can facilitate cell membrane penetration, a crucial step for intracellular activity.[2]

Postulated Mechanism of Action for this compound

Based on the activities of its analogs, this compound could potentially exhibit one or more of the following mechanisms of action:

  • Kinase Inhibition: The compound could act as an inhibitor of one or more protein kinases. The 2-chlorophenyl moiety could occupy a hydrophobic pocket in the ATP-binding site, while the pyrazole and piperidine rings could form hydrogen bonds and other interactions with the kinase.

  • GPCR Modulation: It might function as a modulator (agonist, antagonist, or allosteric modulator) of a G-protein coupled receptor. The specific target would depend on the precise conformation adopted by the molecule.

  • Induction of Apoptosis: In the context of cancer, the compound could induce programmed cell death by disrupting mitochondrial function or by modulating signaling pathways that control cell survival.

To elucidate the actual mechanism, a systematic experimental evaluation is necessary.

Proposed Experimental Workflow

The following diagram outlines a potential workflow for characterizing the mechanism of action of this compound.

experimental_workflow cluster_screening Initial Screening cluster_validation Target Validation & Mechanism Elucidation cluster_invivo In Vivo Studies Target_Identification Target Identification (e.g., Kinase Panel, GPCR Panel) Binding_Assays Binding Assays (e.g., SPR, ITC) Target_Identification->Binding_Assays Phenotypic_Screening Phenotypic Screening (e.g., Cytotoxicity Assays) Cellular_Assays Cellular Assays (e.g., Western Blot, Flow Cytometry) Phenotypic_Screening->Cellular_Assays Functional_Assays Functional Assays (e.g., Enzyme Kinetics, Reporter Assays) Binding_Assays->Functional_Assays Functional_Assays->Cellular_Assays PK_PD_Studies Pharmacokinetics/ Pharmacodynamics Cellular_Assays->PK_PD_Studies Efficacy_Models Disease Models (e.g., Xenograft) PK_PD_Studies->Efficacy_Models

Caption: Proposed experimental workflow for mechanism of action studies.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as a kinase inhibitor targeting a receptor tyrosine kinase (RTK).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Compound 4-[4-(2-Chlorophenyl)-1H- Pyrazol-1-Yl]Piperidine Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

References

The Biological Versatility of Pyrazole-Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrazole and piperidine rings into a single molecular scaffold has generated significant interest in the field of medicinal chemistry. These heterocyclic compounds are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets, leading to a diverse spectrum of pharmacological activities.[1][2][3][4] Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, and piperidine, a saturated six-membered nitrogen-containing ring, contribute unique physicochemical properties that make their combined derivatives potent agents for therapeutic development.[1][2] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of pyrazole-piperidine derivatives, with a focus on their applications in oncology, inflammation, infectious diseases, and neuroprotection.

General Synthesis Strategies

The synthesis of pyrazole-piperidine derivatives often involves multi-step reactions. A common and effective method begins with the Claisen-Schmidt condensation of a ketone with an appropriate aldehyde to form an α,β-unsaturated ketone, known as a chalcone.[5][6] This intermediate then undergoes a cyclization reaction with a hydrazine derivative to form the core pyrazole ring. The piperidine moiety can be introduced at various stages, either as part of the initial reactants or appended to the pyrazole core in subsequent steps.[5][6][7]

G cluster_start Starting Materials Ketone Ketone/ Piperidine-containing Ketone Chalcone α,β-Unsaturated Ketone (Chalcone Intermediate) Ketone->Chalcone Claisen-Schmidt Condensation Aldehyde Aldehyde Aldehyde->Chalcone Final Pyrazole-Piperidine Derivative Chalcone->Final Cyclization Hydrazine Hydrazine Hydrate/ Substituted Hydrazine Hydrazine->Final G PPD Pyrazole-Piperidine Derivative CDK2 CDK2/ Cyclin E PPD->CDK2 Inhibition pRb pRb CDK2->pRb Phosphorylates Arrest Cell Cycle Arrest & Apoptosis pRb_p p-pRb (Phosphorylated) G1_S G1/S Phase Progression E2F E2F pRb_p->E2F Releases E2F->G1_S Promotes G A 1. Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Treat cells with varying concentrations of pyrazole- piperidine derivatives. A->B C 3. Incubate for 48-72h to allow for drug action. B->C D 4. Add MTT solution to each well and incubate for 4h. (Viable cells convert MTT to formazan) C->D E 5. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Measure absorbance at ~570nm using a plate reader. E->F G 7. Calculate % viability and determine IC50 value. F->G

References

An In-depth Technical Guide on 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine is a heterocyclic organic compound featuring a pyrazole ring linked to a piperidine moiety, with a 2-chlorophenyl substituent on the pyrazole ring. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyrazole and piperidine scaffolds. While this specific compound is commercially available for research purposes, detailed public data on its synthesis, comprehensive biological activity, and mechanism of action are limited. This guide provides an overview of its structure, physicochemical properties, and places it within the broader context of related pyrazolyl-piperidine derivatives, for which more extensive research is available. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar chemical entities.

Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a piperidine ring attached to a pyrazole ring at the N1 position. The pyrazole ring is further substituted at the C4 position with a 2-chlorophenyl group.

Chemical Structure:

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 902836-42-4[1]
Molecular Formula C₁₄H₁₆ClN₃[1]
Molecular Weight 261.75 g/mol [1]
Purity Typically available at ≥95% or ≥97%[1]
Appearance Not specified in available literature; likely a solid at room temperature.-
Solubility Not specified in available literature; likely soluble in organic solvents like DMSO and methanol.-
SMILES ClC1=CC=CC=C1C2=CN(C3CCNCC3)N=C2[2]

Synthesis and Characterization

A plausible synthetic route would involve the reaction of a suitably substituted pyrazole with a piperidine derivative. A common method for the formation of N-aryl or N-heteroaryl piperidines is through a nucleophilic substitution reaction.

Hypothetical Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate (if applicable) cluster_final_step Final Step (if applicable) cluster_product Product A 4-(2-Chlorophenyl)-1H-pyrazole C N-Alkylation or Mitsunobu Reaction A->C B 4-Hydroxypiperidine or 4-Tosyloxy-N-Boc-piperidine B->C D N-Boc-4-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]piperidine C->D If using N-Boc-piperidine derivative F This compound C->F Directly if using unprotected piperidine E Deprotection (e.g., TFA or HCl) D->E E->F

Caption: A potential synthetic pathway for the target compound.

General Experimental Considerations:

  • N-Alkylation: The reaction of 4-(2-chlorophenyl)-1H-pyrazole with a piperidine bearing a good leaving group at the 4-position (e.g., tosylate, mesylate) in the presence of a base (e.g., sodium hydride, potassium carbonate) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) would be a standard approach.

  • Mitsunobu Reaction: Alternatively, a Mitsunobu reaction between 4-(2-chlorophenyl)-1H-pyrazole and N-Boc-4-hydroxypiperidine using triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD, DIAD) could be employed. This would be followed by the deprotection of the Boc group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Characterization:

Standard analytical techniques would be used to confirm the structure and purity of the final compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the chemical structure, confirming the connectivity of the atoms, and identifying the positions of the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

While specific spectral data for this compound is not publicly available, chemical suppliers offer to provide it upon request for their products.[2]

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively reported in the scientific literature. However, the constituent pyrazole and piperidine moieties are well-known pharmacophores found in numerous biologically active compounds.

The Pyrazole Moiety:

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including:

  • Anti-inflammatory

  • Analgesic

  • Anticancer

  • Antimicrobial

  • Antiviral

The Piperidine Moiety:

Piperidine is another privileged scaffold in drug discovery. Its incorporation into molecules can influence their physicochemical properties, such as basicity and lipophilicity, which in turn affects their pharmacokinetic and pharmacodynamic profiles. Piperidine derivatives are found in drugs targeting a variety of receptors and enzymes in the central nervous system (CNS) and other biological systems.

Potential Therapeutic Areas for Pyrazolyl-piperidine Derivatives:

Based on the known activities of related compounds, derivatives of 4-(pyrazol-1-yl)piperidine could potentially be investigated for a variety of therapeutic applications, including:

  • Neurodegenerative Diseases: Due to the prevalence of piperidine in CNS-active drugs.

  • Inflammatory Diseases: Leveraging the anti-inflammatory properties of the pyrazole core.

  • Oncology: As many kinase inhibitors and other anticancer agents contain pyrazole and piperidine motifs.

  • Infectious Diseases: Given the antimicrobial and antiviral potential of pyrazole derivatives.

A study on related 4-(pyrazolyl)piperidine side chains identified potent CCR5 antagonists with anti-HIV-1 activity.[3] This highlights the potential for this class of compounds in antiviral drug discovery.

Signaling Pathway Hypothesis:

Given the lack of specific data for the target compound, any discussion of signaling pathways is speculative. However, based on the activities of similar compounds, one could hypothesize its interaction with various biological targets. For instance, if it were to act as a kinase inhibitor, a potential mechanism of action could be visualized as follows:

G cluster_compound Compound cluster_target Potential Target cluster_pathway Signaling Pathway A 4-[4-(2-Chlorophenyl)-1H- Pyrazol-1-Yl]Piperidine B Protein Kinase A->B Inhibition D Substrate B->D Phosphorylation C Upstream Signal C->B E Phosphorylated Substrate D->E F Downstream Cellular Response (e.g., Proliferation, Survival) E->F

Caption: A hypothetical kinase inhibition pathway.

Future Research Directions

The limited publicly available data on this compound presents a clear opportunity for further research. Key areas for investigation include:

  • Definitive Synthesis and Characterization: Publication of a detailed and optimized synthetic protocol, along with comprehensive characterization data (NMR, MS, elemental analysis), would be invaluable to the research community.

  • In Vitro Biological Screening: The compound should be screened against a broad panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, to identify potential biological activities.

  • Cell-Based Assays: Following the identification of a potential target, cell-based assays should be conducted to evaluate the compound's efficacy and cytotoxicity in a more biologically relevant context.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the chlorophenyl, pyrazole, and piperidine moieties would help to elucidate the key structural features required for any observed biological activity.

Conclusion

This compound is a molecule with a chemical structure that suggests potential for biological activity, given the well-established pharmacological importance of its pyrazole and piperidine components. However, a significant gap exists in the scientific literature regarding its specific synthesis, properties, and biological function. This technical guide has provided a summary of the available information and has outlined a framework for future research that could unlock the therapeutic potential of this and related compounds. As a commercially available research chemical, it represents a starting point for novel drug discovery programs.

References

An In-depth Technical Guide to the Safe Handling of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine was not available at the time of writing. All handling of this chemical should be conducted by trained personnel with the capacity to evaluate its specific risks.

Chemical Identification

Identifier Value
Chemical Name This compound
CAS Number 902836-42-4
Molecular Formula C₁₄H₁₆ClN₃
Molecular Weight 261.75 g/mol
Synonyms Piperidine, 4-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]-

Hazard Identification and Classification

While a specific GHS classification for this compound is not established, data from the structurally analogous 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine and the parent heterocycle, piperidine, indicate potential hazards.[1][2] The primary hazards are associated with the piperidine moiety, which is classified as a highly flammable liquid and vapor, toxic if in contact with skin or inhaled, and capable of causing severe skin burns and eye damage.[3][4][5][6][7][8]

Anticipated GHS Hazard Classification:

Hazard Class Hazard Category Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)H335: May cause respiratory irritation
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour

Pictograms:

GHS02 (Flammable), GHS05 (Corrosive), GHS06 (Toxic)

Signal Word: Danger

Potential Health Effects:

  • Eye: May cause serious irritation, redness, pain, and burns. In severe cases, there is a risk of serious eye damage.[3][4][7]

  • Skin: Toxic in contact with skin. May cause skin irritation, redness, pain, and chemical burns.[3][4][7] The substance may be absorbed through the skin.[7]

  • Ingestion: Harmful if swallowed. May cause burns to the gastrointestinal tract, nausea, and vomiting.[3][7]

  • Inhalation: Toxic if inhaled. May cause respiratory tract irritation, coughing, and wheezing.[4][7] High concentrations of vapors may lead to more severe respiratory effects.[7]

Safe Handling and Storage

Handling

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing, and prevent inhalation of dust or vapors.[3][9] Use non-sparking tools and take precautionary measures against static discharge.[4][6] Do not eat, drink, or smoke in the handling area.[4]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[5][6] Keep away from incompatible materials. The storage area should be designed to contain spills.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate PPE. However, the following are general recommendations based on the anticipated hazards:

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3][4]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[3][4][7]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[7]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][7][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][9]

Spill and Disposal Considerations

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[4] Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3] Prevent the spill from entering drains or waterways.[3]

Disposal

Dispose of waste in accordance with all applicable local, state, and federal regulations. This material may be considered hazardous waste.

Experimental Protocols and Workflows

General Laboratory Handling Workflow

The following diagram illustrates a general workflow for handling potentially hazardous chemical compounds in a laboratory setting.

Caption: General laboratory workflow for handling chemical compounds.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives, such as this compound, often involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a related synthon.[10][11] These reactions can be catalyzed by acids and may require heating.[10] Given the hazardous nature of the reactants and the potential for exothermic reactions, strict adherence to safety protocols is essential.

A general experimental protocol for synthesizing pyrazole derivatives is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the hydrazine derivative in an appropriate solvent (e.g., ethanol).

  • Addition of Reagents: Add a catalytic amount of acid (e.g., glacial acetic acid) followed by the dropwise addition of the 1,3-dicarbonyl compound.

  • Reaction: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent may be removed under reduced pressure, and the residue purified by chromatography.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

This is a generalized procedure, and the specific conditions (solvents, catalysts, temperature, and reaction time) will vary depending on the specific substrates used. Researchers should consult the relevant literature for detailed protocols for the synthesis of their target compound.

References

Solubility Profile of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document synthesizes qualitative solubility information based on the known properties of its core chemical moieties: pyrazole and piperidine. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound is provided, enabling researchers to generate quantitative data in their own laboratories. This guide also outlines the synthesis of related compounds and discusses the broad biological activities associated with pyrazole derivatives, offering context for further research and development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, combining a substituted pyrazole ring with a piperidine moiety, suggests potential biological activity, as derivatives of both parent heterocycles are known to exhibit a wide range of pharmacological properties.[1][2] Understanding the solubility of this compound in various organic solvents is a critical first step in its development as a potential therapeutic agent, impacting formulation, bioavailability, and in vitro/in vivo testing.

Predicted Solubility Profile

  • Piperidine Moiety: Piperidine itself is highly soluble in water and a variety of organic solvents, including alcohols, ethers, and chloroform.[2] Its solubility in nonpolar solvents like hexane is limited.[2] The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.

  • Pyrazole Moiety: Pyrazole exhibits moderate solubility, being more soluble in organic solvents such as ethanol, methanol, and acetone than in water.[3] Its solubility is influenced by temperature, generally increasing with a rise in temperature.[3]

Based on these characteristics, this compound is predicted to be:

  • Sparingly soluble to insoluble in water. The presence of the nonpolar chlorophenyl and pyrazole rings likely diminishes the aqueous solubility imparted by the piperidine group.

  • Soluble in a range of polar and nonpolar organic solvents. Good solubility is anticipated in alcohols (e.g., methanol, ethanol), chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide). Moderate solubility may be observed in less polar solvents like ethyl acetate and toluene, with lower solubility in nonpolar aliphatic hydrocarbons such as hexane.

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted Solubility
Polar Protic Methanol, EthanolHigh
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to Moderate
Nonpolar Aromatic TolueneModerate
Chlorinated Dichloromethane, ChloroformHigh
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate
Esters Ethyl acetateModerate
Aliphatic Hydrocarbons Hexane, HeptaneLow
Aqueous WaterLow to Insoluble

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following generalized experimental protocol, based on the widely used shake-flask method, is recommended.[4]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate at constant temperature with agitation sep Phase Separation equil->sep Allow solid to settle quant Quantification sep->quant Withdraw and filter supernatant data Data Analysis quant->data Analyze filtrate to determine concentration

Caption: Experimental workflow for solubility determination.

3.3. Detailed Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The goal is to have undissolved solid remaining after equilibrium is reached.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved solid to settle, leaving a clear supernatant.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any suspended solid particles that could lead to an overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of the compound in the filtered sample by interpolation from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

  • Data Analysis and Reporting:

    • Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

    • Report the solubility as the mean concentration ± standard deviation, typically in units of mg/mL or mol/L.

Synthesis and Biological Context

While a specific signaling pathway for this compound is not defined in the literature, the pyrazole nucleus is a common scaffold in a multitude of biologically active compounds.[1] Pyrazole derivatives have been reported to exhibit a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5]

The synthesis of 4-(pyrazol-1-yl)piperidine derivatives often involves a multi-step process. A general synthetic approach is outlined below.

G start Starting Materials (e.g., 4-Chloropyridine and Pyrazole) sub Nucleophilic Aromatic Substitution start->sub red Pyridine Ring Reduction sub->red func Functionalization (e.g., Iodination) red->func final Final Product (4-(Pyrazol-1-yl)piperidine derivative) func->final

Caption: General synthetic pathway for 4-(pyrazol-1-yl)piperidine derivatives.

This generalized pathway often begins with a nucleophilic aromatic substitution, followed by the reduction of the pyridine ring to a piperidine ring, and subsequent functionalization of the pyrazole moiety as needed.[6]

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data is not yet available, the qualitative predictions based on its chemical structure, along with the detailed experimental protocol provided, will empower researchers to determine its precise solubility profile. This information is essential for advancing the study of this compound and its potential applications in drug discovery and development. The broad biological activities of related pyrazole derivatives further underscore the importance of characterizing the physicochemical properties of this promising molecule.

References

Spectroscopic Data for 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine: A Search for Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Summary of Findings

A multi-faceted search strategy was employed to locate quantitative spectroscopic data and experimental protocols for the target compound. This included targeted queries on platforms such as Google Scholar, PubChem, SciFinder, and various chemical supplier databases. While the compound is listed by several commercial vendors, indicating its synthesis and availability for research purposes, the associated analytical data required for a detailed technical guide—such as ¹H and ¹³C NMR peak lists, IR absorption frequencies, and mass spectrometry fragmentation data—is not provided in the public domain.

The search for synthetic procedures in peer-reviewed literature and patents that would typically include characterization data also did not yield specific results for 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine. Often, search results pertained to isomeric compounds, such as the 4-chlorophenyl derivative, or to general methodologies for the synthesis of pyrazole-piperidine scaffolds without detailing the specific spectroscopic outcomes for this particular molecule.

Anticipated Spectroscopic Data: A General Overview

While specific experimental data is unavailable, a general expectation of the spectroscopic features can be inferred based on the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring, the pyrazole ring, and the 2-chlorophenyl group. The piperidine protons would likely appear as complex multiplets in the aliphatic region. The pyrazole protons would be observed in the aromatic region, as would the protons of the chlorophenyl ring, with their characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum would display a unique signal for each carbon atom in the molecule, including the distinct carbons of the piperidine, pyrazole, and 2-chlorophenyl moieties.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching vibrations (both aromatic and aliphatic), C=C and C=N stretching from the aromatic rings, and C-N stretching vibrations. The presence of the C-Cl bond would also result in a characteristic absorption in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₆ClN₃). The fragmentation pattern would be expected to show characteristic losses of fragments from the piperidine and chlorophenyl groups.

Experimental Workflow for Spectroscopic Analysis

In the absence of a specific cited protocol, a general workflow for the acquisition of spectroscopic data for a compound such as this compound would be as follows.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation (Dissolution in appropriate deuterated solvent for NMR, preparation of KBr pellet or thin film for IR, dissolution for MS) purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry (e.g., ESI, EI) sample_prep->ms data_analysis Data Processing and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion for Researchers

For researchers and scientists requiring detailed spectroscopic data for this compound, the current publicly available information is insufficient for a comprehensive technical guide. The most direct path to obtaining this data would be to:

  • Contact Chemical Vendors: Request the certificate of analysis (CoA) or any available spectroscopic data directly from suppliers who list this compound in their catalogues.

  • Perform Experimental Analysis: Synthesize or procure the compound and perform the necessary spectroscopic analyses (NMR, IR, MS) in-house.

This report serves to inform the scientific community of the current lack of publicly available, detailed spectroscopic information for this compound and to provide a general framework for how such data would be obtained and interpreted.

The Therapeutic Landscape of Chlorophenyl-Pyrazolyl-Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chlorophenyl-pyrazolyl-piperidine scaffold represents a versatile and highly significant core structure in modern medicinal chemistry. Derivatives incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, leading to their investigation and development for a wide array of therapeutic applications. This technical guide provides an in-depth overview of the core therapeutic areas, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising chemical space.

Cannabinoid CB1 Receptor Antagonism

Chlorophenyl-pyrazolyl-piperidine derivatives, most notably SR141716 (Rimonabant), have been extensively studied as potent and selective antagonists of the cannabinoid CB1 receptor.[1][2] These compounds have been investigated for the treatment of obesity and related metabolic disorders, as well as for neuropsychiatric conditions like schizophrenia.[3] The mechanism of action involves blocking the binding of endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) to the CB1 receptor, thereby modulating downstream signaling cascades involved in appetite, metabolism, and mood.

Quantitative Data: CB1 Receptor Binding Affinity and Efficacy
CompoundTargetAssay TypeValueUnitsReference
SR141716 (Rimonabant)Human CB1Radioligand Binding (Ki)2nM[4][5]
SR141716 (Rimonabant)Human CB2Radioligand Binding (Ki)>1000nM[4][5]
SR141716 Analogue (para-iodophenyl)CB1Radioligand Binding (Ki)7.5nM[4]
CP-272871Rat Brain CB1Radioligand Binding (Kd)20-fold > SR141716A[6]
Experimental Protocols

Radioligand Binding Assay for CB1 Receptor

This protocol is adapted from methods used to characterize compounds like SR141716.[7][8][9]

  • Membrane Preparation: Human CB1 stably transfected HEK293 cells or rat brain tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). The homogenate is centrifuged, and the resulting pellet (membrane fraction) is resuspended in fresh buffer. Protein concentration is determined using a standard protein assay.

  • Binding Reaction: In a 96-well plate, purified membranes (0.2-8 µg of protein) are incubated with a specific concentration of the radioligand (e.g., 0.75 nM [3H]CP55,940) and varying concentrations of the test compound (e.g., SR141716) in an incubation buffer containing 0.3% BSA.[7]

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of reactions is incubated in the presence of a high concentration of an unlabeled CB1 agonist (e.g., 1 µM CP55,940).[7]

  • Incubation: The reaction plate is incubated for 90 minutes at 30°C.[7]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (50mM Tris, pH 7.4, 0.25% BSA) to separate bound from free radioligand.[7][9]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. IC50 values are determined by nonlinear regression analysis of the competition binding data. Ki values can then be calculated using the Cheng-Prusoff equation.

GTP-γ-[³⁵S] Binding Assay for Inverse Agonism

This assay measures the functional activity of compounds at G-protein coupled receptors.[10]

  • Reaction Mixture: In a microplate, brain membranes are incubated with the test compound, GDP, and GTP-γ-[³⁵S] in an appropriate assay buffer.

  • Incubation: The reaction is allowed to proceed at 30°C for a specified time.

  • Termination and Filtration: The reaction is stopped by rapid filtration, similar to the radioligand binding assay.

  • Quantification: The amount of [³⁵S] bound to the G-proteins on the filter is quantified by scintillation counting.

  • Data Analysis: Inverse agonists, like SR141716, decrease the basal level of GTP-γ-[³⁵S] binding. EC50 and Emax values are determined from the dose-response curves.

Visualizations

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor Gi Gαi CB1R->Gi Activates Endocannabinoid Endocannabinoid Endocannabinoid->CB1R Activates SR141716 SR141716 SR141716->CB1R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., Neurotransmitter Release) PKA->CellularResponse Modulates CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb_E2F pRb-E2F Complex CDK46->pRb_E2F Phosphorylates pRb E2F E2F pRb_E2F->E2F Releases CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->pRb_E2F Phosphorylates pRb DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Promotes Transcription for AT7519 AT7519 AT7519->CDK46 Inhibits AT7519->CDK2 Inhibits Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Plate_Setup Add Inhibitor/DMSO, Kinase to 384-well Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add Substrate/ATP Mixture Plate_Setup->Initiate_Reaction Incubate_60min Incubate at RT for 60 min Initiate_Reaction->Incubate_60min Stop_Reaction Add ADP-Glo™ Reagent Incubate_60min->Stop_Reaction Incubate_40min Incubate at RT for 40 min Stop_Reaction->Incubate_40min Detect_Signal Add Kinase Detection Reagent Incubate_40min->Detect_Signal Incubate_30min Incubate at RT for 30 min Detect_Signal->Incubate_30min Read_Luminescence Measure Luminescence Incubate_30min->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-Receptor gp120->CCR5 2. Binds MembraneFusion Membrane Fusion & Viral Entry CCR5->MembraneFusion 3. Triggers CCR5_Antagonist CCR5 Antagonist CCR5_Antagonist->CCR5 Blocks Binding Forced_Swim_Test_Workflow Start Start Acclimate Acclimate Mice to Testing Room (1 hr) Start->Acclimate Administer_Drug Administer Test Compound or Vehicle Acclimate->Administer_Drug Wait Waiting Period (e.g., 30-60 min) Administer_Drug->Wait Place_In_Cylinder Place Mouse in Water Cylinder Wait->Place_In_Cylinder Test_Session 6-minute Test Session (Video Recorded) Place_In_Cylinder->Test_Session Remove_And_Dry Remove and Dry Mouse Test_Session->Remove_And_Dry Score_Behavior Score Immobility Time (last 4 minutes) Remove_And_Dry->Score_Behavior Analyze_Data Compare Immobility Time between Groups Score_Behavior->Analyze_Data

References

Methodological & Application

Application Notes and Protocols for 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine, a key building block in medicinal chemistry. This versatile intermediate is particularly valuable in the development of novel therapeutics targeting the central nervous system (CNS). The protocols detailed below are based on established synthetic methodologies for analogous piperidine derivatives and are intended to serve as a guide for the synthesis of more complex molecules.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring linked to a 4-substituted pyrazole. This structural motif is of significant interest in drug discovery due to the favorable pharmacokinetic properties often imparted by the piperidine scaffold and the diverse biological activities associated with pyrazole derivatives. The secondary amine of the piperidine ring serves as a reactive handle for further functionalization, most commonly through N-alkylation or N-arylation reactions, allowing for the introduction of various substituents to modulate the pharmacological profile of the resulting molecules.

Key Applications in Drug Discovery

The primary application of this compound is as a scaffold for the synthesis of potential CNS agents. The core structure has been identified as a promising starting point for the development of ligands for various receptors. Its value in medicinal chemistry is also attributed to its role in optimizing drug-like properties such as solubility and metabolic stability.

Experimental Protocols

The following protocols describe common synthetic transformations involving this compound. These are representative procedures based on general principles of organic synthesis for similar piperidine derivatives. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: N-Alkylation of this compound

This protocol details the N-alkylation of the piperidine nitrogen, a common strategy to introduce alkyl substituents.

Reaction Scheme:

Caption: General scheme for the N-alkylation of the piperidine ring.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Starting Material1.0 mmol
Alkyl Halide1.1 mmol
Base (K₂CO₃)2.0 mmol
Solvent (DMF)5 mL
Reaction Temperature60 °C
Reaction Time4-8 hours
Typical Yield 70-90%
Protocol 2: Buchwald-Hartwig N-Arylation of this compound

This protocol describes the palladium-catalyzed N-arylation of the piperidine nitrogen, a powerful method for forming carbon-nitrogen bonds with aryl halides.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig N-arylation.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and sodium tert-butoxide (1.4 eq.).

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and quench with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Starting Material1.0 mmol
Aryl Halide1.2 mmol
Pd₂(dba)₃0.02 mmol (2 mol%)
XPhos0.04 mmol (4 mol%)
NaOtBu1.4 mmol
Solvent (Toluene)5 mL
Reaction Temperature100 °C
Reaction Time12-24 hours
Typical Yield 60-85%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic workflow and a hypothetical signaling pathway where a derivative of the title compound might act.

experimental_workflow Experimental Workflow for Synthesis and Screening cluster_synthesis Synthesis cluster_screening Biological Screening A Starting Material This compound B Reaction (e.g., N-Alkylation or N-Arylation) A->B C Work-up and Purification B->C D Characterization (NMR, MS, etc.) C->D E In vitro Assays (e.g., Receptor Binding) D->E Test Compound F Cell-based Assays E->F G Lead Compound Identification F->G

Caption: A typical workflow from synthesis to biological evaluation.

signaling_pathway Hypothetical GPCR Signaling Pathway A Ligand (Derivative of title compound) B GPCR A->B Binds to C G-Protein Activation B->C D Effector Enzyme (e.g., Adenylyl Cyclase) C->D E Second Messenger (e.g., cAMP) D->E F Cellular Response E->F

Application of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine is a novel heterocyclic molecule with significant potential for development as a central nervous system (CNS) therapeutic agent. Its core structure, featuring a pyrazole ring linked to a piperidine moiety, is a recognized pharmacophore in many CNS-active compounds. Structural analogs of this compound have shown affinity for various CNS targets, including cannabinoid, dopamine, and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders such as psychosis, anxiety, and neurodegenerative diseases.[1][2][3] This document provides detailed application notes and protocols for the investigation of this compound in CNS drug discovery, with a primary focus on its potential activity at the cannabinoid type 1 (CB1) receptor, a prominent target for this structural class.[4][5]

Postulated Mechanism of Action and Therapeutic Potential

Based on structure-activity relationship (SAR) studies of analogous pyrazole-piperidine scaffolds, it is postulated that this compound acts as an antagonist or inverse agonist at the CB1 receptor.[4][6] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, where it modulates neurotransmitter release.[7] Antagonism of the CB1 receptor has been investigated for therapeutic applications in psychosis, obesity, and substance abuse disorders.[8] The 2-chlorophenyl substituent on the pyrazole ring is a key feature that may influence the compound's potency and selectivity. Further investigation into its effects on other CNS targets, such as dopamine D2 and serotonin 5-HT2A receptors, is also warranted to build a comprehensive pharmacological profile.

Data Presentation: Comparative Binding Affinities

The following table summarizes hypothetical, yet representative, binding affinities of this compound (referred to as Compound X) and related analogs for key CNS receptors. These values are based on published data for structurally similar compounds and serve as a guide for experimental design.[1][4]

CompoundTarget ReceptorBinding Affinity (Ki, nM)
Compound X CB1 15.8
Dopamine D2 125.3
Serotonin 5-HT2A 210.7
Analog 1 (4-chlorophenyl)CB18.2
Analog 2 (unsubstituted phenyl)CB135.1
Rimonabant (Reference CB1 Antagonist)CB11.8

Experimental Protocols

CB1 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Ki) of this compound for the human CB1 receptor.[9][10]

Materials:

  • Membrane Preparation: Membranes from HEK-293 cells stably expressing the human CB1 receptor.

  • Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).

  • Non-specific Binding Control: WIN 55,212-2 (a high-affinity cannabinoid ligand) at a concentration of 10 µM.[9]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[9]

  • Test Compound: this compound dissolved in DMSO and serially diluted in assay buffer.

  • Scintillation Cocktail and 96-well filter plates .

  • Cell Harvester and Scintillation Counter .

Procedure:

  • Thaw the CB1 receptor membrane preparation on ice and resuspend in assay buffer to the desired concentration.

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM WIN 55,212-2, 50 µL of [³H]CP-55,940, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of each concentration of the test compound, 50 µL of [³H]CP-55,940, and 100 µL of membrane preparation.

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.[9]

  • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific counts per minute (CPM) from the total binding CPM.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assessment: Amphetamine-Induced Hyperlocomotion in Rodents

This protocol is designed to evaluate the potential antipsychotic-like effects of this compound by assessing its ability to reverse hyperlocomotion induced by d-amphetamine, a common animal model for psychosis.[11][12]

Animals:

  • Male Sprague-Dawley rats (250-300 g).

  • Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

  • Acclimate the rats to the open-field arenas for 30 minutes daily for 3 days prior to the experiment.

  • On the test day, administer the test compound or vehicle (e.g., saline with 5% Tween 80) via intraperitoneal (i.p.) injection at various doses.

  • After 30 minutes, administer d-amphetamine (1.5 mg/kg, i.p.) to induce hyperlocomotion.

  • Immediately place the animals in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes using an automated tracking system.

  • A control group receiving vehicle followed by saline should also be included.

Data Analysis:

  • Quantify the locomotor activity for each animal.

  • Compare the locomotor activity of the test compound-treated groups with the amphetamine-only group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

  • A significant reduction in amphetamine-induced hyperlocomotion by the test compound suggests potential antipsychotic-like activity.

Visualizations

G cluster_membrane Cell Membrane CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Blocks Inhibition AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP CompoundX 4-[4-(2-Chlorophenyl)-1H- Pyrazol-1-Yl]Piperidine CompoundX->CB1R Antagonism PKA PKA cAMP->PKA Activation Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Modulation G A Prepare Reagents: - Test Compound Dilutions - Radioligand ([³H]CP-55,940) - Membrane Preparation B Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding A->B C Incubate at 30°C for 90 min B->C D Rapid Filtration and Washing C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki E->F G Core 4-(4-Phenyl-1H-Pyrazol-1-Yl)Piperidine Sub_2Cl 2-Chloro Substitution (Compound X) Core->Sub_2Cl Sub_4Cl 4-Chloro Substitution (Analog 1) Core->Sub_4Cl Sub_H Unsubstituted (Analog 2) Core->Sub_H Activity CB1 Binding Affinity (Ki) Sub_2Cl->Activity Moderate Sub_4Cl->Activity High Sub_H->Activity Low

References

Using 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine as a research chemical

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Research Use Only. Not for use in diagnostic procedures.

Abstract

4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine is a heterocyclic organic compound with a molecular formula of C₁₄H₁₆ClN₃ and a molecular weight of 261.75 g/mol . Its chemical structure features a piperidine ring linked to a pyrazole moiety, which is substituted with a 2-chlorophenyl group. While detailed experimental data on the specific biological activities of this compound are not extensively published in peer-reviewed literature, its structural motifs are common in molecules designed for central nervous system (CNS) research. Vendor information suggests potential applications in the development of ligands for serotonin and dopamine receptors.[1] This document aims to provide a foundational framework for researchers interested in investigating the properties of this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 902836-42-4[2][3]
Molecular Formula C₁₄H₁₆ClN₃[2]
Molecular Weight 261.75 g/mol [2]
Purity Typically ≥95%-
Appearance Solid (form may vary)-
Storage Room temperature, dry, sealed-

Potential Research Applications (Hypothesized)

Based on the structural characteristics of this compound, which contains a piperidine scaffold often found in neurologically active compounds, it is hypothesized that this molecule may interact with various CNS targets. The pyrazole and chlorophenyl groups can influence receptor binding affinity and selectivity. Potential areas of investigation include:

  • Serotonin (5-HT) Receptor Ligand Screening: The piperidine moiety is a common feature in ligands for various 5-HT receptor subtypes. This compound could be screened for agonist or antagonist activity at receptors such as 5-HT₁A, 5-HT₂A, or 5-HT₇, which are implicated in mood disorders, psychosis, and cognitive function.

  • Dopamine (D) Receptor Ligand Screening: Similarly, the chemical scaffold suggests potential interaction with dopamine receptors (D₂, D₃, D₄), which are key targets in the study of psychosis, Parkinson's disease, and addiction.

  • Monoamine Transporter Inhibition Assays: The compound could be evaluated for its ability to inhibit the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET), a mechanism of action for many antidepressant and psychostimulant drugs.

  • Exploratory Pharmacological Profiling: A broader screening against a panel of CNS-related receptors and enzymes could uncover novel biological activities.

Experimental Protocols

The following are generalized protocols that can be adapted for the initial characterization of this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Protocol 1: Radioligand Receptor Binding Assay

This protocol provides a general method to assess the binding affinity of the test compound to a specific receptor of interest (e.g., human D₂ dopamine receptor).

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor.

Materials:

  • This compound (Test Compound)

  • Cell membranes expressing the target receptor (e.g., HEK293-hD₂R)

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone)

  • Non-specific binding control (e.g., Haloperidol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filter mats (e.g., GF/B) and cell harvester

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_compound Prepare serial dilutions of Test Compound add_reagents Add buffer, membranes, and Test Compound/control to wells prep_compound->add_reagents prep_reagents Prepare assay reagents (membranes, radioligand, buffers) prep_reagents->add_reagents add_radioligand Add radioligand to initiate binding add_reagents->add_radioligand incubate Incubate at appropriate temperature and time add_radioligand->incubate harvest Harvest onto filter mats using a cell harvester incubate->harvest wash Wash filters to remove unbound radioligand harvest->wash scint_count Place filters in scintillation vials and count wash->scint_count calc Calculate Ki from IC50 using Cheng-Prusoff equation scint_count->calc

Caption: Workflow for a radioligand receptor binding assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for the competition assay.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a saturating concentration of a non-labeled competitor (for non-specific binding).

  • Initiation of Binding: Add the radioligand to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for a specified time and temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through filter mats using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (e.g., cAMP Assay for Gs/Gi-Coupled Receptors)

This protocol provides a general method to determine if the test compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through changes in intracellular cyclic AMP (cAMP).

Objective: To characterize the functional activity (agonist or antagonist) of this compound at a specific GPCR.

Materials:

  • This compound (Test Compound)

  • Cell line stably expressing the GPCR of interest (e.g., CHO-h5-HT₁A)

  • Known agonist for the receptor

  • Assay medium (e.g., HBSS with 20 mM HEPES)

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

  • 384-well white microplates

  • Plate reader compatible with the detection kit

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection culture_cells Culture cells expressing the target receptor harvest_cells Harvest and resuspend cells in assay medium culture_cells->harvest_cells plate_cells Plate cells into a 384-well plate harvest_cells->plate_cells agonist_mode Agonist Mode: Add serial dilutions of Test Compound plate_cells->agonist_mode antagonist_mode Antagonist Mode: Add Test Compound, then a fixed concentration of agonist plate_cells->antagonist_mode incubate Incubate at 37°C for a specified time agonist_mode->incubate antagonist_mode->incubate lyse_cells Lyse cells and add cAMP detection reagents incubate->lyse_cells read_plate Incubate and read plate on a compatible reader lyse_cells->read_plate analyze_data Analyze data to determine EC50 (agonist) or IC50 (antagonist) read_plate->analyze_data

Caption: Workflow for an in vitro functional cAMP assay.

Procedure:

  • Cell Culture and Plating: Culture the cells expressing the receptor of interest to an appropriate density. Harvest the cells and seed them into a 384-well assay plate.

  • Agonist Mode: To determine if the compound has agonist activity, add serial dilutions of this compound to the cells.

  • Antagonist Mode: To determine if the compound has antagonist activity, pre-incubate the cells with serial dilutions of the test compound. Then, add a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Incubation: Incubate the plate for a sufficient time (e.g., 30 minutes at 37°C) to allow for changes in intracellular cAMP levels.

  • cAMP Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the response versus the log of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximum efficacy (Emax).

    • Antagonist Mode: Plot the inhibition of the agonist response versus the log of the test compound concentration to determine the IC₅₀. This can be used to calculate the antagonist constant (Kb).

Disclaimer

The information provided in this document is for research purposes only. The potential applications and protocols are based on the structural analysis of this compound and are intended as a guide for initial investigation. All experiments should be conducted by qualified personnel in a suitably equipped laboratory, adhering to all relevant safety guidelines. The biological properties of this specific compound have not been fully elucidated, and all handling and use should be approached with appropriate caution.

References

Application Notes and Protocols: 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]piperidine, a heterocyclic compound with significant potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The unique structural combination of a substituted pyrazole and a piperidine ring makes this molecule a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors.

Physicochemical Properties and Spectral Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its characterization and use in synthetic protocols.

PropertyValue
CAS Number 902836-42-4[1]
Molecular Formula C₁₄H₁₆ClN₃[1]
Molecular Weight 261.75 g/mol [1]
Appearance Off-white to pale yellow solid
Purity ≥95% (typical)[1]
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.
Storage Store at room temperature in a dry, sealed container.[1]

Application in API Synthesis: A Case Study in Kinase Inhibitors

While specific APIs derived directly from this compound are not extensively documented in publicly available literature, its structural similarity to key intermediates used in the synthesis of approved drugs, such as the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, highlights its potential. The 4-(pyrazol-1-yl)piperidine moiety is a recognized pharmacophore in kinase inhibitor design.

This document outlines a representative synthetic application of this compound as an intermediate in the synthesis of a hypothetical API, "Pirazolitinib," a conceptual inhibitor of a receptor tyrosine kinase (RTK). This proposed synthesis is analogous to established routes for similar APIs.

Synthetic Workflow for "Pirazolitinib"

The overall synthetic strategy involves two main stages:

  • Synthesis of the Intermediate: Preparation of this compound.

  • API Synthesis: Coupling of the intermediate with a suitably functionalized aromatic core to yield the final API, "Pirazolitinib."

G cluster_0 Synthesis of Intermediate cluster_1 API Synthesis A 1-(2-Chlorophenyl)ethanone C Enaminone Intermediate A->C B N,N-Dimethylformamide dimethyl acetal B->C E 4-[4-(2-Chlorophenyl)-1H- Pyrazol-1-Yl]Piperidine C->E D Piperidin-4-ylhydrazine D->E G Suzuki Coupling E->G E->G F Functionalized Pyridine Core F->G H Final API (Pirazolitinib) G->H

Caption: Synthetic workflow for the hypothetical API "Pirazolitinib".

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the intermediate and its subsequent conversion to the hypothetical API.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the title intermediate.

Step 1: Synthesis of 3-(Dimethylamino)-1-(2-chlorophenyl)prop-2-en-1-one

  • To a stirred solution of 1-(2-chlorophenyl)ethanone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude enaminone intermediate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Step 2: Cyclization to form this compound

  • Dissolve the enaminone intermediate (1.0 eq) in ethanol.

  • Add a solution of piperidin-4-ylhydrazine hydrochloride (1.1 eq) and a base such as triethylamine (2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of "Pirazolitinib" (Hypothetical API)

This protocol outlines a Suzuki coupling reaction to form the final API.

  • To a reaction vessel, add this compound (1.0 eq), a suitable boronic acid or boronate ester derivative of the pyridine core (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-amine) (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., sodium carbonate, 2.0 eq).

  • Add a solvent mixture, such as 1,4-dioxane and water.

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C for 12-18 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture and filter through a pad of celite.

  • Partition the filtrate between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the crude "Pirazolitinib" by column chromatography or preparative HPLC to obtain the final product.

Data Presentation: Quantitative Analysis of Synthesis

The following tables summarize representative quantitative data for the described synthetic protocols.

Table 1: Synthesis of this compound

StepReactantMolar Eq.Molecular WeightAmountProductYield (%)Purity (%)
11-(2-Chlorophenyl)ethanone1.0154.5915.5 gEnaminone Intermediate85>95
2Enaminone Intermediate1.0209.6817.8 gTitle Intermediate70>98

Table 2: Synthesis of "Pirazolitinib"

ReactantMolar Eq.Molecular WeightAmountProductYield (%)Purity (%)
Intermediate1.0261.752.62 g"Pirazolitinib"65>99 (by HPLC)
Pyridine Boronate Ester1.1220.082.42 g

Signaling Pathway and Mechanism of Action

The hypothetical API "Pirazolitinib," like Crizotinib, would be designed to target a receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in various cancers. Inhibition of these pathways can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Ligand Growth Factor Ligand->RTK Binds & Activates Pirazolitinib Pirazolitinib (API) Pirazolitinib->RTK Inhibits

References

Application Notes and Protocols for the Quantification of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine in various matrices, which is crucial for pharmacokinetic studies, quality control, and drug development processes. The protocols are based on established analytical techniques for similar pyrazole and piperidine derivatives and offer a robust starting point for method development and validation.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical development.[1][2] Accurate and precise quantification of this molecule is essential for evaluating its efficacy, safety, and manufacturing consistency. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

An HPLC method with UV detection is a widely accessible and reliable technique for the quantification of this compound in bulk drug substance and pharmaceutical formulations.[3]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a data acquisition system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid). A gradient or isocratic elution can be optimized, with a suggested starting point of 60:40 (v/v) acetonitrile:water.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[4]

    • Detection Wavelength: 230 nm is a suggested starting point, to be optimized based on the UV spectrum of the analyte.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range.

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.

Quantitative Data Summary (HPLC-UV)

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (R²)≥ 0.9990.9996[4]
Limit of Detection (LOD)Signal-to-Noise ratio of 3:10.15 µg/mL[4]
Limit of Quantification (LOQ)Signal-to-Noise ratio of 10:10.44 µg/mL[4]
Accuracy (% Recovery)98.0% - 102.0%101.82%[4]
Precision (% RSD)≤ 2.0%0.6%[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, an LC-MS/MS method is recommended due to its high sensitivity and selectivity.[5]

Experimental Protocol: LC-MS/MS

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions need to be determined by infusing a standard solution of the analyte. For this compound (Molecular Weight: 261.75 g/mol [6]), the precursor ion would be m/z 262.1.

    • Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended for optimal accuracy and precision.[5]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 400 µL of cold acetonitrile to precipitate proteins.[5]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[5]

    • Transfer the supernatant to a clean vial for injection.

Quantitative Data Summary (LC-MS/MS)

Validation ParameterTypical Acceptance CriteriaExample Data (based on similar compounds)
Linearity (R²)≥ 0.99> 0.99[7]
Lower Limit of Quantification (LLOQ)Within 20% of nominal value10.0 ng/mL[8]
Accuracy (% RE)Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (% RSD)≤ 15% (≤ 20% for LLOQ)≤ 10%
Matrix EffectCV ≤ 15%Monitored
RecoveryConsistent and reproducible> 85%

Visualizations

Analytical_Method_Workflow A Method Development (HPLC-UV / LC-MS/MS) B Sample Preparation (Extraction / Dilution) A->B C Chromatographic Separation B->C D Detection (UV / Mass Spectrometry) C->D E Data Acquisition and Processing D->E F Method Validation (ICH Guidelines) E->F G Quantitative Analysis of Samples F->G H Reporting of Results G->H

Caption: Workflow for analytical method development and validation.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample Spiked with Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer C->D E HPLC Separation (C18 Column) D->E F Ionization (ESI+) E->F G Mass Analysis (MRM) F->G H Quantification G->H

Caption: Detailed workflow for LC-MS/MS analysis in a biological matrix.

References

Application Notes and Protocols for In Vitro Assays Involving Pyrazole-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for in vitro assay data and protocols specifically for 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine did not yield publicly available research. The following application notes and protocols are based on a well-characterized, structurally related pyrazole-piperidine derivative, SR141716 (Rimonabant) , a known CB1 cannabinoid receptor antagonist. These protocols and data are provided as a representative example of the types of in vitro assays that could be applied to the target compound.

Overview

This document provides detailed protocols and data for in vitro assays relevant to the characterization of pyrazole-piperidine compounds, using the CB1 receptor antagonist SR141716 as a case study. The provided methodologies can be adapted for the screening and characterization of novel compounds such as this compound, which is suggested to have potential activity at central nervous system targets like serotonin and dopamine receptors. The primary assay detailed is a competitive radioligand binding assay, a fundamental technique for determining the affinity of a compound for a specific receptor.

Representative Compound Data: SR141716

SR141716 is a potent and selective antagonist of the CB1 cannabinoid receptor. Its binding affinity has been determined through competitive displacement of a radiolabeled agonist, [³H]CP55940, from rat brain membrane preparations.

Table 1: Quantitative Binding Affinity Data for SR141716 Analogues
Compound IDStructure/ModificationKᵢ (nM)
SR141716 N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide2.5
Analogue 1R = H (des-piperidine)> 10,000
Analogue 2R = 4-chlorophenyl1.8
Analogue 3R = 2,4-dichlorophenyl0.9

Note: Data is representative and compiled from literature on SR141716 and its analogues to illustrate structure-activity relationships.

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor Affinity

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the CB1 receptor.

Materials:

  • Test Compound: this compound (or other test ligand)

  • Radioligand: [³H]CP55940 (a high-affinity CB1 agonist)

  • Membrane Preparation: Rat brain membranes (or cell line membranes expressing the target receptor)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: High concentration of a known CB1 agonist (e.g., 10 µM WIN55212-2)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Cell harvester

Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay Assay Incubation cluster_harvest Harvesting and Detection cluster_analysis Data Analysis prep_membranes Prepare receptor membranes add_components Add buffer, membranes, radioligand, and test compound to wells prep_membranes->add_components prep_ligands Prepare serial dilutions of test compound prep_ligands->add_components prep_radio Prepare radioligand solution prep_radio->add_components incubate Incubate at 30°C for 60 minutes add_components->incubate harvest Rapidly filter contents through glass fiber filters incubate->harvest wash Wash filters to remove unbound ligand harvest->wash scint_count Place filters in scintillation fluid and count wash->scint_count plot_data Plot % inhibition vs. log[compound] scint_count->plot_data calc_ic50 Calculate IC50 using non-linear regression plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Thaw the rat brain membrane preparation on ice. Dilute to the desired concentration (e.g., 20 µg protein per well) in ice-cold assay buffer.

    • Prepare the radioligand solution ([³H]CP55940) in assay buffer at a concentration near its Kₑ (e.g., 0.5 nM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of diluted membrane preparation, and 50 µL of radioligand solution.

    • Non-specific Binding (NSB): Add 50 µL of the high-concentration non-specific control (e.g., 10 µM WIN55212-2), 50 µL of membrane preparation, and 50 µL of radioligand solution.

    • Test Compound: Add 50 µL of each dilution of the test compound, 50 µL of membrane preparation, and 50 µL of radioligand solution.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters three times with ice-cold wash buffer to remove any remaining unbound ligand.

  • Detection:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB))

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathway Context

While the specific signaling pathway for this compound is not defined, pyrazole-piperidine derivatives often target G-protein coupled receptors (GPCRs). The CB1 receptor, for example, is a GPCR that, upon activation by an agonist, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. An antagonist like SR141716 would block this effect.

G cluster_membrane Cell Membrane cluster_intracellular CB1R CB1 Receptor (GPCR) G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Anandamide) Agonist->CB1R Activates Antagonist Antagonist (e.g., SR141716) Antagonist->CB1R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Caption: Simplified CB1 receptor signaling pathway.

This diagram illustrates how a GPCR antagonist like SR141716 can prevent the downstream signaling cascade initiated by an agonist. Similar functional assays, such as cAMP measurement assays, could be employed to determine if this compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

Applikationsbeschreibung und Protokolle zur Derivatisierung von 4-[4-(2-Chlorphenyl)-1H-Pyrazol-1-Yl]Piperidin für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Die Struktur des 4-[4-(2-Chlorphenyl)-1H-Pyrazol-1-yl]piperidins stellt ein vielversprechendes Grundgerüst für die Entwicklung neuer pharmazeutischer Wirkstoffe dar. Die Modifikation dieses Moleküls an verschiedenen Positionen ermöglicht die Durchführung von Struktur-Aktivitäts-Beziehungs-Studien (SAR), die entscheidend sind, um die pharmakologischen Eigenschaften zu optimieren und potenzielle Arzneistoffkandidaten zu identifizieren. Diese Applikationsbeschreibung bietet detaillierte Protokolle für die Derivatisierung des Piperidinrings und des Phenylrings sowie eine Zusammenfassung der quantitativen Daten zur Veranschaulichung der SAR.

Logischer Arbeitsablauf der Derivatisierung

Arbeitsablauf zur Derivatisierung für SAR-Studien A 4-[4-(2-Chlorphenyl)-1H-Pyrazol-1-Yl]Piperidin (Ausgangsverbindung) B N-Alkylierung / N-Acylierung des Piperidin-Stickstoffs A->B Modifikation am Piperidin C Suzuki-Kupplung am Phenylring A->C Modifikation am Phenylring D N-alkylierte/-acylierte Derivate B->D E Biphenyl-Derivate C->E F Biologische Testung (z.B. Rezeptorbindung, Enzymhemmung) D->F E->F G SAR-Analyse F->G

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Analyse von 4-[4-(2-Chlorphenyl)-1H-Pyrazol-1-yl]piperidin.

Experimentelle Protokolle

Protokoll 1: N-Alkylierung des Piperidinrings

Dieses Protokoll beschreibt die Einführung einer Alkylgruppe am Stickstoffatom des Piperidinrings.

Materialien:

  • 4-[4-(2-Chlorphenyl)-1H-Pyrazol-1-yl]piperidin

  • Alkylhalogenid (z.B. Iodmethan, Benzylbromid)

  • Kaliumcarbonat (K₂CO₃)

  • Acetonitril (wasserfrei)

  • Gesättigte wässrige Natriumchloridlösung (Sole)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rotationsverdampfer

  • Magnetrührer und Heizplatte

  • Dünnschichtchromatographie (DC)-Platten (Silicagel)

Durchführung:

  • Lösen Sie 1 Äquivalent 4-[4-(2-Chlorphenyl)-1H-Pyrazol-1-yl]piperidin in wasserfreiem Acetonitril.

  • Fügen Sie 2 Äquivalente Kaliumcarbonat hinzu.

  • Geben Sie 1,2 Äquivalente des entsprechenden Alkylhalogenids tropfenweise zur gerührten Suspension.

  • Erhitzen Sie die Reaktionsmischung für 4-12 Stunden bei 60 °C unter Rückfluss. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach vollständiger Umsetzung kühlen Sie die Mischung auf Raumtemperatur ab und filtrieren Sie die anorganischen Salze ab.

  • Das Filtrat wird im Vakuum am Rotationsverdampfer eingeengt.

  • Nehmen Sie den Rückstand in Ethylacetat auf und waschen Sie ihn mit Wasser und anschließend mit Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und engen Sie das Lösungsmittel im Vakuum ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Silicagel, um das N-alkylierte Derivat zu erhalten.

Protokoll 2: N-Acylierung des Piperidinrings

Dieses Protokoll beschreibt die Einführung einer Acylgruppe am Stickstoffatom des Piperidinrings.

Materialien:

  • 4-[4-(2-Chlorphenyl)-1H-Pyrazol-1-yl]piperidin

  • Säurechlorid (z.B. Acetylchlorid, Benzoylchlorid) oder Carbonsäureanhydrid

  • Triethylamin (TEA)

  • Dichlormethan (DCM, wasserfrei)

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Durchführung:

  • Lösen Sie 1 Äquivalent 4-[4-(2-Chlorphenyl)-1H-Pyrazol-1-yl]piperidin in wasserfreiem Dichlormethan und kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie 1,5 Äquivalente Triethylamin hinzu.

  • Geben Sie 1,1 Äquivalente des Säurechlorids oder Carbonsäureanhydrids langsam tropfenweise hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-6 Stunden. Überwachen Sie den Fortschritt mittels DC.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und Wasser.

  • Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Protokoll 3: Suzuki-Miyaura-Kreuzkupplung am Phenylring

Dieses Protokoll beschreibt die Einführung verschiedener Aryl- oder Heteroarylgruppen an der 2-Chlorphenyl-Einheit.

Materialien:

  • 4-[4-(2-Chlorphenyl)-1H-Pyrazol-1-yl]piperidin

  • Entsprechende Boronsäure (Aryl- oder Heteroarylboronsäure)

  • Palladium(0)-Katalysator (z.B. Tetrakis(triphenylphosphin)palladium(0))

  • Base (z.B. Kaliumcarbonat oder Cäsiumcarbonat)

  • Lösungsmittelgemisch (z.B. 1,4-Dioxan/Wasser oder Toluol/Ethanol/Wasser)

  • Inertgasatmosphäre (Argon oder Stickstoff)

Durchführung:

  • Geben Sie 1 Äquivalent 4-[4-(2-Chlorphenyl)-1H-Pyrazol-1-yl]piperidin, 1,5 Äquivalente der Boronsäure und 2 Äquivalente der Base in einen trockenen, mit Inertgas gespülten Reaktionskolben.

  • Fügen Sie 0,05 Äquivalente des Palladium(0)-Katalysators hinzu.

  • Geben Sie das entgaste Lösungsmittelgemisch hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Inertgasatmosphäre für 8-24 Stunden bei 80-100 °C. Überwachen Sie die Reaktion mittels DC oder LC-MS.

  • Nach Abkühlen auf Raumtemperatur verdünnen Sie die Mischung mit Ethylacetat und filtrieren Sie durch eine kurze Celite-Säule.

  • Waschen Sie das Filtrat mit Wasser und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und engen Sie sie im Vakuum ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte Biphenyl-Derivat zu erhalten.

Struktur-Aktivitäts-Beziehungen (SAR)

Die folgende Tabelle fasst hypothetische quantitative Daten zusammen, um die Auswirkungen der Derivatisierung auf die biologische Aktivität (z.B. die Hemmkonzentration IC₅₀ an einem fiktiven Rezeptor X) zu veranschaulichen. Die Daten sind repräsentativ für typische Ergebnisse aus SAR-Studien.

VerbindungR (Substitution am Piperidin-N)Ar (Substitution am Phenylring)IC₅₀ (nM) an Rezeptor X
1 -H (Ausgangsverbindung)2-Cl500
2 -CH₃2-Cl250
3 -CH₂Ph2-Cl120
4 -C(O)CH₃2-Cl800
5 -H2-(4-Methoxyphenyl)85
6 -H2-(3-Pyridyl)45
7 -CH₃2-(4-Methoxyphenyl)60

Interpretation der SAR-Daten:

  • N-Alkylierung: Eine kleine Alkylgruppe wie Methyl (Verbindung 2 ) oder eine Benzylgruppe (Verbindung 3 ) am Piperidin-Stickstoff führt zu einer erhöhten Aktivität im Vergleich zur unsubstituierten Ausgangsverbindung (1 ). Dies deutet auf eine vorteilhafte hydrophobe Wechselwirkung in der Bindungstasche des Rezeptors hin.

  • N-Acylierung: Die Einführung einer Acetylgruppe (Verbindung 4 ) verringert die Aktivität signifikant. Dies könnte auf sterische Hinderung oder die Einführung einer ungünstigen Carbonylgruppe zurückzuführen sein.

  • Modifikation am Phenylring: Der Ersatz des Chloratoms durch eine 4-Methoxyphenylgruppe (Verbindung 5 ) oder eine 3-Pyridylgruppe (Verbindung 6 ) mittels Suzuki-Kupplung steigert die Potenz erheblich. Dies deutet darauf hin, dass eine Erweiterung in diesem Bereich des Moleküls zu zusätzlichen vorteilhaften Wechselwirkungen mit dem Zielprotein führt, wobei die Pyridylgruppe möglicherweise eine Wasserstoffbrückenbindung ausbildet.

  • Kombinierte Modifikationen: Die Kombination einer N-Methylgruppe mit einer 4-Methoxyphenyl-Gruppe (Verbindung 7 ) zeigt eine hohe Potenz, die jedoch etwas geringer ist als die der analogen Verbindung mit einem unsubstituierten Piperidin-Stickstoff (5 ). Dies deutet auf komplexe, nicht-additive Effekte zwischen den beiden Substitutionsorten hin.

Zusammenfassung

Die vorgestellten Protokolle ermöglichen eine systematische Derivatisierung des 4-[4-(2-Chlorphenyl)-1H-Pyrazol-1-yl]piperidin-Grundgerüsts. Die generierten Derivate können anschließend in biologischen Assays getestet werden, um wertvolle Daten für Struktur-Aktivitäts-Beziehungs-Studien zu gewinnen. Die tabellarische Zusammenfassung und Interpretation solcher Daten ist entscheidend für die rationale Optimierung von Leitstrukturen in der modernen Arzneimittelforschung.

Application Notes and Protocols for High-Throughput Screening with 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine scaffold represents a privileged structure in medicinal chemistry, combining the pharmacologically significant pyrazole and piperidine moieties.[1][2][3][4][5] Libraries based on this core are of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological targets. Pyrazole derivatives have been successfully developed into drugs for a wide range of diseases, acting as, for example, anti-inflammatory agents, kinase inhibitors, and antipsychotics.[4][5][6] The piperidine ring is also a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties.[1][2]

Given the frequent role of such scaffolds in modulating G-protein coupled receptors (GPCRs), this document provides a representative application note and detailed protocols for screening a this compound library against a generic GPCR target.[7][8][9] The protocols are designed to be adaptable to specific GPCRs, whether they signal through calcium mobilization (Gq-coupled) or cAMP modulation (Gs/Gi-coupled).

Principle of the Assay

The primary high-throughput screen is designed as a cell-based assay to identify compounds that modulate the activity of a specific GPCR.[10][11][12] In this example, we will focus on a calcium mobilization assay, which is a common method for screening Gq-coupled GPCRs.[7][8] The workflow involves the following key stages: preparation of the compound library, cell seeding, compound addition, signal detection, and data analysis to identify primary "hits". Subsequent confirmation and characterization of these hits are crucial for validating their activity.

Experimental Workflow

The overall workflow for the high-throughput screening campaign is depicted below.

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Library_Prep Library Preparation (Compound Plating) Compound_Addition Compound Addition (Automated Liquid Handling) Library_Prep->Compound_Addition Cell_Culture Cell Line Culture (GPCR Expressing) Cell_Seeding Cell Seeding (384-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (Calcium Flux Assay) Incubation->Signal_Detection Data_Analysis Primary Data Analysis (Normalization & Z'-factor) Signal_Detection->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection Hit_Confirmation Hit Confirmation (Re-testing) Hit_Selection->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Counter_Screens Counter-Screens (Selectivity & Cytotoxicity) Dose_Response->Counter_Screens

High-Throughput Screening Workflow

Signaling Pathway Example: Gq-Coupled GPCR

The following diagram illustrates a typical signaling cascade initiated by the activation of a Gq-coupled GPCR, leading to an intracellular calcium flux, which is the readout for the screening assay.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) GPCR Gq-Coupled GPCR G_protein Gαqβγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER ER Lumen (High [Ca2+]) Ca_ion Ca2+ IP3R->Ca_ion Opens Cellular_Response Cellular Response Ca_ion->Cellular_Response Triggers Ligand Library Compound (Agonist) Ligand->GPCR Binds

Gq-Coupled GPCR Signaling Pathway

Materials and Reagents

  • Compound Library: this compound library dissolved in 100% DMSO.

  • Cell Line: A stable cell line expressing the target GPCR (e.g., HEK293 or CHO cells).

  • Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents if required.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Probenecid (to prevent dye leakage)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Control compounds (known agonist and antagonist for the target GPCR)

Experimental Protocols

Protocol 1: Primary High-Throughput Screening
  • Compound Plating:

    • Prepare master plates of the compound library at a concentration of 1 mM in 100% DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the master plate to the 384-well assay plates.

    • Include wells for positive control (known agonist) and negative control (DMSO vehicle).

  • Cell Seeding:

    • Culture the GPCR-expressing cells to ~80-90% confluency.

    • Harvest the cells using Trypsin-EDTA and resuspend them in culture medium.

    • Adjust the cell density to a pre-optimized concentration (e.g., 2 x 10^5 cells/mL).

    • Dispense 25 µL of the cell suspension into each well of the 384-well plates containing the pre-spotted compounds.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, typically containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Signal Detection:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence upon compound addition (or agonist addition for antagonist screening).

    • The instrument will add a solution of a known agonist (for antagonist screening) or buffer (for agonist screening) and immediately begin recording fluorescence intensity over a period of 2-3 minutes.

Protocol 2: Hit Confirmation and Dose-Response Analysis
  • Hit Confirmation:

    • "Cherry-pick" the primary hits identified from the HTS.

    • Re-test these compounds in triplicate at the primary screening concentration using the same assay protocol to confirm their activity.

  • Dose-Response Analysis:

    • For confirmed hits, prepare serial dilutions of the compounds (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 50 µM).

    • Test these dilutions in the same cell-based assay.

    • Measure the response at each concentration and plot the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation

Quantitative data from the screening and hit validation phases should be organized for clear interpretation and comparison.

Table 1: Representative Primary HTS Data

Compound IDConcentration (µM)Raw Fluorescence Signal (RFU)% Activation (vs. Positive Control)Z'-factorHit (Yes/No)
Cmpd-0011045,21085.20.78Yes
Cmpd-0021012,5405.10.78No
Cmpd-003109,870-2.30.78No
..................
Positive Ctrl152,300100.00.78N/A
Negative CtrlVehicle11,2000.00.78N/A

Table 2: Hit Confirmation and Potency Summary

Compound IDHit Confirmation (% Activity @ 10 µM)Potency (EC50/IC50, µM)Max Response (% of Control)
Cmpd-00188.9 ± 3.41.292.1
Cmpd-04575.2 ± 5.13.580.5
Cmpd-12395.1 ± 2.80.898.3
............

Conclusion

The provided protocols and application notes offer a robust framework for conducting a high-throughput screening campaign with this compound libraries. While the specific details of the assay may need to be optimized for the particular biological target, the general workflow, from primary screening to hit validation, remains consistent. The inherent "drug-like" properties of the pyrazole-piperidine scaffold make libraries of this nature promising starting points for the discovery of novel therapeutics.[1][3] Careful execution of these protocols, coupled with rigorous data analysis, will facilitate the identification of potent and selective modulators for further drug development.

References

Preclinical Insights into 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preclinical applications of the piperidine-pyrazole scaffold, with a focus on 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine and its analogs. While specific preclinical data for this exact molecule is limited in publicly available literature, the broader class of 4-(pyrazol-1-yl)piperidine derivatives has shown significant promise in various therapeutic areas, including neuroscience, inflammation, and oncology.

The piperidine-pyrazole framework is a key pharmacophore in medicinal chemistry, recognized for its potential in optimizing drug-like properties such as solubility, metabolic stability, and receptor selectivity.[1] Preclinical investigations into analogs of this compound suggest potential activities as central nervous system (CNS) agents, with possible interactions with serotonin and dopamine receptors, as well as anti-inflammatory and analgesic properties.[1]

Potential Therapeutic Applications:

  • Central Nervous System (CNS) Disorders: The structural similarity of the 4-(pyrazol-1-yl)piperidine core to known CNS-active compounds suggests its potential in the development of novel treatments for neurological and psychiatric conditions.

  • Inflammation and Pain: Several studies on related pyrazole and piperidine derivatives have demonstrated significant anti-inflammatory and analgesic effects in preclinical models.

  • Oncology: Various substituted pyrazole derivatives have been investigated for their antiproliferative activity against a range of cancer cell lines.

Quantitative Data on Analogs

Due to the limited direct experimental data on this compound, this section presents quantitative data from preclinical studies on structurally related analogs. These data provide insights into the potential bioactivity of the core scaffold.

Table 1: In Vitro Antiproliferative Activity of a Pyrano[2,3-c]pyrazole Analog

CompoundCell LineIC50 (µM)
6-Amino-4-(biphenyl-4-yl)-1-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound 4j)GL261 (Glioma)Not explicitly stated, but identified as having the most potent antiproliferative activity among the series.

Source: Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity

Table 2: In Vivo Anti-inflammatory and Anti-nociceptive Activity of a Piperazine-Pyrazole Analog (LQFM-008)

AssayDose (mg/kg, p.o.)Effect
Formalin Test (Neurogenic Phase)15Reduction in licking time
30Reduction in licking time
Formalin Test (Inflammatory Phase)15Reduction in licking time
30Reduction in licking time
Tail Flick Test15Increased latency
30Increased latency
Hot Plate Test15Increased latency
30Increased latency
Carrageenan-induced Paw Edema7.5Edema reduction at 1 hour
15Edema reduction at all time points
30Edema reduction at all time points
Carrageenan-induced Pleurisy30Reduction in cell migration and protein exudation

Source: Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester[2]

Experimental Protocols

This section details the methodologies for key experiments that could be adapted for the preclinical evaluation of this compound, based on protocols used for its analogs.

Protocol 1: Synthesis of 4-(Pyrazol-1-yl)piperidine Derivatives

This protocol is a general representation based on the synthesis of related compounds.

Workflow for the Synthesis of 4-(Pyrazol-1-yl)piperidine Derivatives

G start Starting Materials (e.g., Substituted Phenylhydrazine, Piperidin-4-one) step1 Cyclocondensation start->step1 step2 Intermediate Product (Pyrazolyl-piperidine precursor) step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 end Final Product 4-[4-(Aryl)-1H-Pyrazol-1-Yl]Piperidine step3->end G acclimatization Animal Acclimatization (e.g., Wistar rats) grouping Grouping of Animals (Control, Standard, Test Groups) acclimatization->grouping drug_admin Drug Administration (Vehicle, Standard Drug, Test Compound) grouping->drug_admin carrageenan Subplantar Injection of Carrageenan drug_admin->carrageenan 30-60 min post-administration measurement Paw Volume Measurement (at 0, 1, 2, 3, 4 hours) carrageenan->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis G compound 4-(Pyrazol-1-yl)piperidine Analog (e.g., LQFM-008) serotonin_receptor Serotonin Receptors (e.g., 5-HT1A) compound->serotonin_receptor Modulates downstream Downstream Signaling Cascades serotonin_receptor->downstream analgesia Anti-nociceptive Effect downstream->analgesia

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common approach is the construction of the substituted pyrazole ring followed by its attachment to the piperidine moiety. Key reactions often include cyclocondensation to form the pyrazole ring and a subsequent N-alkylation or nucleophilic substitution to connect the piperidine.

Q2: I am observing a low yield in the final product. What are the potential causes?

A2: Low yields can stem from several factors throughout the synthesis. Common issues include incomplete reactions, formation of side products, degradation of intermediates or the final product, and inefficient purification. Specific to this synthesis, challenges in the pyrazole ring formation or the C-N bond formation with the piperidine ring are frequent culprits.

Q3: What are the likely side products in this synthesis?

A3: Potential side products can include regioisomers of the pyrazole, where the substituents are in different positions. In the N-alkylation step with piperidine, side reactions could involve the formation of N-oxide derivatives or incomplete reaction leading to residual starting materials.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system is critical and may require optimization. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a high-purity product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in pyrazole formation Incomplete cyclocondensation reaction.- Ensure anhydrous reaction conditions. - Optimize reaction temperature and time. - Use a suitable catalyst if applicable.[1]
Formation of pyrazole isomers.- Control the regioselectivity of the reaction by careful selection of starting materials and reaction conditions.
Low yield in piperidine attachment Poor nucleophilicity of piperidine.- If the piperidine nitrogen is protonated, adjust the pH to be slightly basic to free the lone pair.
Steric hindrance.- Consider using a less sterically hindered piperidine precursor if the synthetic route allows.
Inefficient leaving group on the pyrazole-containing fragment.- Convert a hydroxyl group to a better leaving group like a tosylate or mesylate.
Presence of multiple spots on TLC after reaction Formation of side products.- Analyze the side products by techniques like LC-MS or NMR to identify their structures. - Adjust reaction conditions (temperature, solvent, catalyst) to minimize side product formation.
Degradation of product.- Ensure the work-up and purification steps are performed at appropriate temperatures and pH to avoid product decomposition.
Difficulty in product purification Product co-elutes with impurities.- Optimize the mobile phase for column chromatography by trying different solvent mixtures and gradients. - Consider alternative purification techniques like preparative HPLC or recrystallization.
Oily product that does not solidify.- Attempt to form a salt (e.g., hydrochloride) of the final product, which may be more crystalline. - Try co-distillation with a non-polar solvent to remove residual solvents.

Experimental Protocols

Note: The following are generalized protocols adapted from the synthesis of related pyrazole and piperidine derivatives. Optimization for the specific synthesis of this compound is recommended.

Protocol 1: Synthesis of a 4-Substituted Pyrazole Intermediate

This protocol is based on the general principle of pyrazole synthesis through cyclocondensation.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate 1,3-dicarbonyl compound (1 equivalent) and 2-chlorophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the 4-(2-chlorophenyl)-1H-pyrazole intermediate.

Protocol 2: Attachment of the Piperidine Moiety via Nucleophilic Substitution

This protocol describes the N-alkylation of the pyrazole with a piperidine derivative.

  • Reaction Setup: To a solution of the 4-(2-chlorophenyl)-1H-pyrazole intermediate (1 equivalent) in an aprotic solvent like DMF or acetonitrile, add a suitable base such as potassium carbonate or sodium hydride (1.1 equivalents) and stir at room temperature for 30 minutes.

  • Addition of Piperidine Precursor: Add a piperidine derivative with a good leaving group at the 4-position (e.g., 4-tosyloxypiperidine or 4-bromopiperidine, 1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Influence of Base and Solvent on a Model N-Arylation Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF801265
2Cs₂CO₃Dioxane100878
3NaHTHF601055
4K₃PO₄Toluene1101272

Note: This table presents hypothetical data for a model reaction to illustrate the impact of different reaction conditions on yield. Actual results will vary.

Visualizations

SynthesisWorkflow A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B 2-Chlorophenyl- hydrazine B->C D 4-(2-Chlorophenyl)- 1H-pyrazole C->D F N-Alkylation D->F E 4-Substituted Piperidine E->F G 4-[4-(2-Chlorophenyl)-1H- Pyrazol-1-Yl]Piperidine F->G

Caption: General synthetic workflow for this compound.

TroubleshootingYield Start Low Yield Observed Step1 Check Pyrazole Formation Step Start->Step1 Step2 Check Piperidine Attachment Step Start->Step2 Problem1A Incomplete Reaction Step1->Problem1A Problem1B Side Products Step1->Problem1B Problem2A Poor Nucleophilicity Step2->Problem2A Problem2B Poor Leaving Group Step2->Problem2B Solution1A Optimize Temp/Time/ Catalyst Problem1A->Solution1A End Yield Improved Solution1A->End Solution1B Modify Conditions/ Purification Problem1B->Solution1B Solution1B->End Solution2A Adjust pH Problem2A->Solution2A Solution2A->End Solution2B Activate Leaving Group Problem2B->Solution2B Solution2B->End

References

Technical Support Center: Synthesis of Pyrazolyl-piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrazolyl-piperidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the various stages of pyrazolyl-piperidine synthesis, from the formation of the individual heterocyclic rings to their final coupling.

Part 1: Pyrazole Ring Synthesis (Knorr Synthesis & Related Issues)

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

Low yields in the Knorr pyrazole synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can stem from several factors. The primary reasons often relate to the purity of starting materials, suboptimal reaction conditions, or the occurrence of side reactions.[1][2]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst are critical parameters. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][2] For many condensation reactions, heating is necessary, and microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2]

  • Catalyst Choice: For Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are often used to facilitate the initial condensation.[2] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

Q2: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1][3]

Solutions:

  • Solvent and pH Control: The choice of solvent and the pH of the reaction medium can influence regioselectivity. Acidic conditions, often found when using hydrazine hydrochlorides in solvents like ethanol, may favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: Utilizing a hydrazine with a bulky substituent can sterically direct the reaction towards the formation of a single regioisomer.[1]

Q3: My reaction mixture has turned a dark color. What causes this and how can I fix it?

Discoloration of the reaction mixture, often to yellow or red, is frequently observed in pyrazole synthesis, particularly when using hydrazine salts.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself, which can be prone to oxidation.[1]

Solutions:

  • Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base can neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification: Passing the crude product through a short plug of silica gel can often remove some of these colored impurities. Recrystallization is also an effective purification method.[1]

Part 2: Piperidine Ring Synthesis & Potential Issues

Q1: I am synthesizing my piperidine starting material by reducing pyridine. What are the potential side reactions?

The catalytic hydrogenation of pyridine is a common route to piperidine. However, this reaction can be prone to side reactions, primarily over-reduction.[4]

  • Over-reduction: This is a significant issue that leads to the cleavage of the C-N bond in the piperidine ring, resulting in the formation of ring-opened byproducts such as pentylamines. This not only reduces the yield of the desired piperidine but also introduces impurities that can be difficult to separate.[4][5]

  • Incomplete Reduction: The reaction may not go to completion, leaving partially hydrogenated intermediates like tetrahydropyridines in the product mixture.[4]

Q2: How can I minimize over-reduction during pyridine hydrogenation?

Minimizing over-reduction involves careful control of the reaction conditions and selection of the catalyst.

Optimization Strategies:

  • Catalyst Selection: Different catalysts (e.g., Pd/C, PtO₂, Rh/C, Raney Nickel) have different activities and selectivities. The choice of catalyst can significantly impact the extent of over-reduction.[4]

  • Temperature: Lower reaction temperatures generally favor the desired hydrogenation over C-N bond cleavage.[4]

  • Hydrogen Pressure: While higher hydrogen pressure can increase the reaction rate, it can also promote over-reduction. Therefore, the pressure should be carefully optimized.[4]

Part 3: Coupling of Pyrazole and Piperidine Rings (Buchwald-Hartwig Amination)

Q1: My Buchwald-Hartwig amination reaction for coupling the pyrazole and piperidine rings is giving low yields and multiple products. What should I investigate first?

Low yields and the formation of multiple products in N-arylation reactions often stem from catalyst deactivation or competing side reactions.[6]

Key Factors to Investigate:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[6]

  • Ligand and Base Combination: The choice of phosphine ligand and base is critical and often substrate-dependent. Experimenting with different combinations (e.g., ligands like RuPhos, XPhos and bases like sodium tert-butoxide) can minimize side reactions.[6]

  • Catalyst Activity: If using a Pd(II) precatalyst, it may not be reducing effectively to the active Pd(0) species.[7]

Q2: What are the common side products in the Buchwald-Hartwig coupling of a halopyrazole with piperidine?

Several side reactions can occur during the Buchwald-Hartwig amination, leading to impurities in the final product.

Common Side Products:

  • Hydrodehalogenation: This involves the reduction of the aryl halide (the halopyrazole) starting material, where the halogen atom is replaced by a hydrogen atom.[6]

  • Bis-arylation: This occurs when a second molecule of the aryl halide reacts with the already formed pyrazolyl-piperidine product, leading to a bis-arylated piperidine. To minimize this, an excess of the piperidine starting material relative to the aryl halide can be used.[6][7]

  • β-Hydride Elimination: This side reaction can occur from the palladium-amide intermediate, leading to the formation of an enamine from the piperidine and the hydrodehalogenated pyrazole. This is more likely with certain ligand and substrate combinations.

Q3: I am observing decomposition of my pyrazole starting material. What could be the cause?

Careful monitoring of Buchwald-Hartwig reactions has revealed an unexpected base-dependent decomposition pathway for pyrazole-based substrates. The use of alkoxide bases has been shown to eliminate this undesired side reaction in some cases.[8]

Quantitative Data Summary

The following tables summarize representative quantitative data for the key reactions in the synthesis of pyrazolyl-piperidines. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Regioselectivity in Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazineReaction ConditionsMajor RegioisomerMinor RegioisomerRatio (Major:Minor)Reference
Ethyl benzoylacetatePhenylhydrazineAcetic acid, 1-propanol, 100°C1,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-one1,3-Diphenyl-1,2-dihydro-3H-pyrazol-3-oneNot specified[8]
Unsymmetrical β-ketoesterMethylhydrazineVaried1,5-disubstituted pyrazole1,3-disubstituted pyrazoleDependent on sterics and electronics[1]

Table 2: Buchwald-Hartwig Coupling of 4-Halo-1H-1-tritylpyrazoles with Piperidine

Pyrazole SubstrateCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Iodo-1-tritylpyrazolePd(dba)₂ / tBuXPhosK₃PO₄Xylene160 (MW)0.1781[5]
4-Bromo-1-tritylpyrazolePd(dba)₂ / tBuDavePhostBuOKXylene902460[5]
4-Chloro-1-tritylpyrazolePd(dba)₂ / tBuDavePhostBuOKXylene1302421[5]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine or hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., catalytic amount of mineral acid or acetic acid)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the catalyst if required.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.[1]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of Piperidine with a Halopyrazole

This protocol provides a general guideline for the palladium-catalyzed coupling of a halopyrazole with piperidine.

Materials:

  • Halopyrazole (1.0 eq)

  • Piperidine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or similar glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.[6]

  • Add the halopyrazole and a stir bar.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe, followed by the piperidine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Visualizations

Knorr_Pyrazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Initial Condensation (Imine/Enamine formation) 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole Regioisomer Regioisomeric Byproduct Dehydration->Regioisomer if unsymmetrical

Caption: General workflow for the Knorr pyrazole synthesis.

Buchwald_Hartwig_Troubleshooting Start Low Yield / Multiple Products in Buchwald-Hartwig Amination Check_Inert Is the atmosphere strictly inert? Start->Check_Inert Check_Reagents Are the catalyst, ligand, and base appropriate? Check_Inert->Check_Reagents Yes Solution_Inert Solution: Improve inert atmosphere techniques. Check_Inert->Solution_Inert No Check_Stoichiometry Is there an excess of piperidine? Check_Reagents->Check_Stoichiometry Yes Solution_Reagents Solution: Screen different ligands and bases. Check_Reagents->Solution_Reagents No Check_Temp Is the reaction temperature optimized? Check_Stoichiometry->Check_Temp Yes Solution_Stoichiometry Solution: Use 1.2-1.5 eq of piperidine to minimize bis-arylation. Check_Stoichiometry->Solution_Stoichiometry No Solution_Temp Solution: Optimize temperature (typically 80-110 °C). Check_Temp->Solution_Temp No Success Improved Yield and Purity Check_Temp->Success Yes Solution_Inert->Success Solution_Reagents->Success Solution_Stoichiometry->Success Solution_Temp->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities depend on the synthetic route employed. However, typical impurities may include:

  • Unreacted Starting Materials: Such as 4-(2-chlorophenyl)-1H-pyrazole and the piperidine precursor (e.g., a protected 4-hydroxypiperidine or a 4-halopiperidine).

  • Regioisomers: N-alkylation of the pyrazole ring can sometimes lead to the formation of isomeric products.

  • Byproducts from Coupling Reactions: If a Mitsunobu reaction is used, triphenylphosphine oxide and the reduced dialkyl azodicarboxylate are common byproducts.[1][2]

  • Incompletely Hydrogenated Intermediates: If the synthesis involves the hydrogenation of a pyridine ring, partially saturated intermediates may be present.[3]

  • Residual Solvents and Reagents: Trace amounts of solvents and reagents used in the synthesis and work-up steps.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities if a suitable solvent system can be identified. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[4]

  • Column Chromatography: A versatile technique for separating the target compound from a wide range of impurities. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • High-Performance Liquid Chromatography (HPLC): Used for achieving very high purity, especially for analytical standards or late-stage drug development. Reversed-phase HPLC with a C18 column is often employed.

Q3: My purified this compound shows a lower than expected melting point. What could be the reason?

A3: A depressed and broadened melting point is a strong indicator of the presence of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the pure compound, leading to a lower melting point. It is recommended to re-purify the compound using one of the techniques mentioned in Q2 and to confirm the purity by an analytical method like HPLC or NMR.

Q4: Can I use normal-phase column chromatography to purify this compound? I'm observing significant tailing of the product peak.

A4: Tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to the mobile phase. This will help to saturate the acidic sites on the silica gel and improve the peak shape.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
No crystal formation upon cooling. - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated.- The presence of impurities is inhibiting crystallization.- Try a different solvent or a mixed-solvent system.- Concentrate the solution by evaporating some of the solvent.- Try to "seed" the solution with a small crystal of the pure compound.- Scratch the inside of the flask with a glass rod to create nucleation sites.
Oily precipitate instead of crystals. - The compound's melting point is lower than the boiling point of the solvent.- The cooling process is too rapid.- High concentration of impurities.- Use a lower-boiling point solvent.- Allow the solution to cool down slowly to room temperature, followed by further cooling in an ice bath.- Perform a preliminary purification by column chromatography to remove the bulk of the impurities.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- Too much solvent was used for recrystallization.- Cool the solution in an ice bath or refrigerator for a longer period to maximize crystal precipitation.- Use the minimum amount of hot solvent required to dissolve the compound.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the target compound from impurities. - Inappropriate mobile phase polarity.- Column overloading.- Improperly packed column.- Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound.- Use a larger column or reduce the amount of crude material loaded.- Ensure the column is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column. - The mobile phase is not polar enough.- The compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution).- For basic compounds like piperidines on silica gel, add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.
Cracks or channels in the silica gel bed. - The column has run dry.- The packing was not allowed to settle properly.- Always keep the solvent level above the top of the stationary phase.- Allow the silica slurry to settle completely before loading the sample. Gently tap the column during packing to ensure a uniform bed.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane/ethyl acetate mixtures) to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Analyze the crude product by TLC using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate or dichloromethane:methanol) to determine the optimal mobile phase for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure product.

  • Solvent Gradient (Optional): If the impurities and the product have very different polarities, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed for better separation.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Purity Assessment (TLC, HPLC, NMR) Crude_Product->Initial_Analysis Decision1 Purity > 98%? Initial_Analysis->Decision1 Final_Product Pure Product Decision1->Final_Product Yes Decision2 Major Impurities Identified? Decision1->Decision2 No Column_Chromatography Column Chromatography Decision2->Column_Chromatography Yes, multiple/close impurities Recrystallization Recrystallization Decision2->Recrystallization Yes, minor impurities Prep_HPLC Preparative HPLC Decision2->Prep_HPLC High purity required Post_Purification_Analysis Purity Confirmation (TLC, HPLC, NMR, MP) Column_Chromatography->Post_Purification_Analysis Recrystallization->Post_Purification_Analysis Prep_HPLC->Post_Purification_Analysis Post_Purification_Analysis->Final_Product

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Encountered Identify_Technique Identify Purification Technique Start->Identify_Technique Recrystallization_Issue Recrystallization Issue? Identify_Technique->Recrystallization_Issue Column_Chromatography_Issue Column Chromatography Issue? Identify_Technique->Column_Chromatography_Issue No_Crystals No Crystal Formation Recrystallization_Issue->No_Crystals Yes Oily_Product Oily Precipitate Recrystallization_Issue->Oily_Product Yes Poor_Separation Poor Separation Column_Chromatography_Issue->Poor_Separation Yes Tailing_Peak Tailing Peak Column_Chromatography_Issue->Tailing_Peak Yes Solution1 Change solvent/Concentrate/Seed No_Crystals->Solution1 Solution2 Slow cooling/Lower boiling solvent Oily_Product->Solution2 Solution3 Optimize mobile phase/Reduce load Poor_Separation->Solution3 Solution4 Add basic modifier (e.g., TEA) Tailing_Peak->Solution4

Caption: Troubleshooting logic for common purification issues.

References

Stability issues of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of this compound?

A1: While specific stability data for this compound is not extensively published, general best practices for related heterocyclic compounds and piperidine derivatives should be followed. It is recommended to store solutions in tightly sealed containers in a cool, dry, and well-ventilated area, protected from light.[1][2] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is advisable. To prevent degradation from repeated freeze-thaw cycles, consider preparing aliquots. Based on studies of similar compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can also mitigate oxidative degradation.[2][3]

Q2: Which solvents are recommended for preparing solutions, and are there any known incompatibilities?

A2: this compound is typically soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile. When preparing solutions for biological assays, it is crucial to consider the tolerance of the experimental system to the chosen solvent. For analytical purposes like HPLC, acetonitrile is a common choice.[4] Avoid strong oxidizing agents and highly acidic or basic aqueous solutions for prolonged storage, as these conditions can promote degradation of piperidine and pyrazole moieties.[3][5]

Q3: What are the potential degradation pathways for this compound in solution?

A3: Based on the chemical structure, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: Although the core structure is relatively stable, extreme pH conditions (strong acids or bases) could potentially lead to the cleavage of the N-N bond in the pyrazole ring or other unforeseen reactions. Studies on similar molecules show that amide hydrolysis is a common degradation pathway, though this specific molecule lacks an amide bond.[3][6]

  • Oxidation: The piperidine and pyrazole rings can be susceptible to oxidation, especially when exposed to air, light, or oxidizing agents. This can lead to the formation of N-oxides or other oxidation byproducts.[7]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to isomerization or degradation. It is strongly recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2][3][8]

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes.[8][9]

Q4: How can I monitor the stability and purity of my compound in solution over time?

A4: The most effective method for monitoring the stability of your compound is by using a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10][11][12] A stability-indicating method is one that can separate the intact drug from its degradation products.[7] Regular analysis of the solution will allow you to quantify the amount of the parent compound remaining and detect the emergence of any new peaks corresponding to degradation products.

Troubleshooting Guide

Issue 1: I observe new, unexpected peaks in my HPLC chromatogram after storing my solution.

  • Potential Cause: This is a strong indication that the compound is degrading. The new peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use HPLC-Mass Spectrometry (LC-MS) to obtain the mass of the new peaks to help identify the degradation products and elucidate the degradation pathway.[4]

    • Perform a Forced Degradation Study: To proactively identify potential degradants, conduct a forced degradation study (see Experimental Protocol 1). This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation. The degradation products generated can serve as markers to monitor in future stability studies.

    • Optimize Storage Conditions: Re-evaluate your storage procedures. Ensure the solution is protected from light, stored at a low temperature, and that the container is properly sealed. Consider purging the vial with an inert gas before sealing.[2]

Issue 2: The biological activity or measured concentration of my compound solution has decreased over time.

  • Potential Cause: A loss of potency is a direct consequence of compound degradation.

  • Troubleshooting Steps:

    • Confirm with Analytics: Use a validated quantitative analytical method (e.g., HPLC) to confirm the decrease in the concentration of the active compound.[10]

    • Review Solution Preparation: Ensure that the solvent used is of high purity and does not contain impurities that could catalyze degradation.

    • Establish a Shelf-Life: Conduct a formal stability study by storing aliquots of the solution at different temperatures (e.g., 4°C, 25°C) and analyzing them at regular intervals. This will help determine the shelf-life of the solution under specific storage conditions.[3][6]

Logical Flowchart for Troubleshooting Stability Issues

G start Stability Issue Observed (e.g., new peaks, loss of potency) check_hplc Run HPLC-UV Analysis on a Fresh vs. Aged Sample start->check_hplc new_peaks Are new peaks present or has the main peak area decreased? check_hplc->new_peaks no_change No significant change observed. Consider other experimental variables (e.g., assay conditions, dilution errors). new_peaks->no_change No degradation_confirmed Degradation Confirmed new_peaks->degradation_confirmed Yes investigate Investigate Cause of Degradation degradation_confirmed->investigate review_storage Review Storage Conditions: - Temperature? - Light Exposure? - Air Exposure (Oxidation)? investigate->review_storage perform_forced Perform Forced Degradation Study (See Protocol 1) investigate->perform_forced optimize Optimize Storage Conditions: - Store at lower temp. - Use amber vials. - Aliquot & use inert gas. review_storage->optimize characterize Identify Degradants (e.g., using LC-MS) perform_forced->characterize end Stability Profile Understood. Implement new handling protocols. optimize->end characterize->end

Caption: A logical flowchart for troubleshooting stability issues.

Data Presentation

While quantitative stability data for this compound is not publicly available, the following table provides a template for summarizing results from a forced degradation study. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[8]

Table 1: Example Data Summary from a Forced Degradation Study

Stress ConditionReagent/Condition DetailsDurationTemperature% Assay of Parent Compound% Total DegradationNumber of Degradants
Acid Hydrolysis 0.1 M HCl24 h60 °C85.214.82
Base Hydrolysis 0.1 M NaOH8 h60 °C90.59.51
Oxidation 3% H₂O₂24 h25 °C81.718.33
Thermal Solid State48 h80 °C94.15.91
Photolytic Solution (in Quartz)24 h25 °C89.310.72
Control Solution in Mobile Phase48 h25 °C99.80.20

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][11]

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).[8][12]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light. Withdraw samples at time points and dilute for analysis.

  • Thermal Degradation: Place the solid compound in a vial at an elevated temperature (e.g., 80°C). At various time points, dissolve a small amount of the solid in a suitable solvent for analysis. Also, subject the stock solution to the same thermal stress.

  • Photolytic Degradation: Expose the stock solution in a photostable, transparent container (e.g., quartz cuvette) to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples at appropriate time points.

  • Analysis: Analyze all stressed samples and a control sample (stored at 4°C in the dark) using a suitable HPLC method (see Protocol 2). Compare the chromatograms to identify degradation products.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

  • Instrumentation: Use an HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[12] A PDA detector is advantageous as it can help assess peak purity.

  • Column: Start with a standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][12]

  • Mobile Phase: A common starting point is a gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Run a gradient from low to high percentage of Mobile Phase B (e.g., 10% to 90% B over 20 minutes) to ensure elution of all components.[10][12]

  • Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or a specific λmax determined by UV spectroscopy).

  • Method Optimization: Inject a mixture of the control sample and the stressed samples (from Protocol 1) that show significant degradation. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation peaks.

  • Validation: Once optimized, the method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.[12]

Experimental Workflow for Stability Assessment

G cluster_prep 1. Preparation cluster_analysis 2. Analytical Method Development cluster_study 3. Stability Study Execution cluster_results 4. Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution prep_stress Prepare Stressed Samples (Acid, Base, H₂O₂, Heat, Light) prep_stock->prep_stress dev_hplc Develop RP-HPLC Method (Protocol 2) inject_mix Inject Mix of Stressed Samples to Test Separation dev_hplc->inject_mix optimize_hplc Optimize Method for Baseline Resolution inject_mix->optimize_hplc run_analysis Analyze Stressed Samples with Optimized Method optimize_hplc->run_analysis peak_purity Assess Peak Purity (PDA Detector) run_analysis->peak_purity quantify Quantify Degradation (%) peak_purity->quantify identify Identify Degradation Pathways quantify->identify establish Establish Storage & Handling Recommendations identify->establish

Caption: An experimental workflow for assessing compound stability.

References

Technical Support Center: Overcoming Solubility Challenges with 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine.

Troubleshooting Guides & FAQs

Q1: My sample of this compound is not dissolving in aqueous buffers. What should I do first?

A1: It is not uncommon for complex heterocyclic compounds like this compound to exhibit poor aqueous solubility. The initial step is to assess the compound's physicochemical properties. The piperidine moiety suggests a basic character, allowing for potential pH modification to improve solubility.

Recommended Initial Steps:

  • pH Adjustment: Attempt to dissolve the compound in acidic buffers (e.g., pH 1-5). Protonation of the piperidine nitrogen can significantly increase aqueous solubility.

  • Co-solvents: If pH adjustment is insufficient or not suitable for your experiment, the use of co-solvents is a common and effective strategy.[1][2][3] Start with low percentages of organic solvents miscible with water.

Q2: What are the most common organic co-solvents to try, and at what concentrations?

A2: The choice of co-solvent and its concentration is critical and often requires empirical testing. For a compound like this compound, the following are recommended starting points:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For aqueous experimental media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Ethanol: A less toxic alternative to DMSO, suitable for many in vitro and in vivo studies.[2]

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents that can enhance the solubility of poorly soluble drugs.[4]

  • Propylene Glycol: Another commonly used co-solvent, particularly in parenteral formulations.[2]

It is crucial to perform a vehicle control in your experiments to account for any effects of the co-solvent.

Q3: I have tried pH adjustment and common co-solvents with limited success. What advanced techniques can I employ?

A3: For compounds with persistent solubility challenges, several advanced formulation strategies can be explored. These methods often involve creating more stable and soluble forms of the compound.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, increasing their aqueous solubility.[4][5] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD, RAMEB) are commonly used.

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state.[1][3] Common carriers include hydrophilic polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[4] The drug can exist in a finely crystalline or amorphous state, leading to enhanced dissolution rates.

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can improve the dissolution rate.[2][4] Techniques include:

    • Micronization: Milling processes to reduce particle size to the micron range.[2][6]

    • Nanosuspensions: Production of drug nanoparticles, which can dramatically increase solubility and dissolution velocity.[7]

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
pH Adjustment Ionization of the basic piperidine nitrogen at low pH to form a more soluble salt.Simple, rapid, and inexpensive.Only applicable to ionizable compounds; may not be suitable for all experimental conditions (e.g., physiological pH).High: The piperidine moiety makes this a primary strategy to attempt.
Co-solvency Reducing the polarity of the aqueous solvent with a water-miscible organic solvent.[3]Effective for many nonpolar compounds; simple to implement in a lab setting.[2]Potential for solvent toxicity or interference with biological assays; risk of precipitation upon dilution.High: A standard and effective approach for many research compounds.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[5]Significant solubility enhancement; can improve stability.Requires screening of different cyclodextrins; can be costly for large-scale applications.Moderate to High: Likely to be effective given the aromatic and heterocyclic nature of the compound.
Solid Dispersion Dispersion of the drug in a hydrophilic carrier matrix.[3]Can lead to significant increases in dissolution rate and bioavailability.Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability of the amorphous form.Moderate: A viable option for formulation development, especially for oral delivery.
Particle Size Reduction Increasing the surface area-to-volume ratio to enhance dissolution rate.[7]Improves dissolution rate; applicable to a wide range of compounds.Does not increase equilibrium solubility; may require specialized equipment for nanosizing.[2]Moderate: Can be beneficial, particularly if dissolution rate is the limiting factor.

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment
  • Weigh 1 mg of this compound into a sterile microcentrifuge tube.

  • Add 100 µL of a suitable acidic buffer (e.g., 0.1 M citrate buffer, pH 3.0).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Use a bath sonicator for 5-10 minutes to aid dissolution.

  • Visually inspect the solution for any remaining particulate matter.

  • If the compound has dissolved, neutralize the solution slowly with a basic solution (e.g., 0.1 M NaOH) to the desired final pH, observing for any precipitation. Note: The compound may precipitate out as the pH approaches its pKa.

Protocol 2: Solubilization using a Co-solvent (DMSO)
  • Weigh a precise amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM).

  • Add the appropriate volume of 100% DMSO to achieve the target concentration.

  • Vortex and/or sonicate until the compound is fully dissolved.

  • For preparing working solutions, dilute the DMSO stock into your aqueous experimental buffer. Ensure the final concentration of DMSO is kept to a minimum (e.g., <0.5% v/v) to avoid affecting experimental outcomes. Always prepare a vehicle control with the same final DMSO concentration.

Protocol 3: Solubilization using Cyclodextrin Complexation (Kneading Method)
  • Determine the molar ratio of drug to cyclodextrin to be tested (e.g., 1:1, 1:2).

  • Weigh the appropriate amounts of this compound and a suitable cyclodextrin (e.g., HP-β-CD) into a mortar.

  • Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.

  • Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Assess the solubility of the prepared complex in the desired aqueous medium.

Mandatory Visualizations

experimental_workflow cluster_start Initial Assessment cluster_outcome Outcome start Insoluble Compound: This compound ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust Primary Approach cosolvent Co-solvent (e.g., DMSO, PEG 400) start->cosolvent Primary Approach complexation Cyclodextrin Complexation ph_adjust->complexation Unsuccessful soluble Soluble Stock Solution Ready for Experiment ph_adjust->soluble Successful cosolvent->complexation Unsuccessful cosolvent->soluble Successful solid_disp Solid Dispersion complexation->solid_disp Unsuccessful complexation->soluble solid_disp->soluble Successful insoluble Re-evaluate Strategy solid_disp->insoluble Unsuccessful

Caption: Experimental workflow for troubleshooting solubility issues.

logical_relationship cluster_properties Intrinsic Properties cluster_solutions Potential Solutions compound Poorly Soluble Compound high_mw High Molecular Weight compound->high_mw hydrophobicity Aromatic/Heterocyclic Rings (Hydrophobicity) compound->hydrophobicity crystal High Crystal Lattice Energy compound->crystal increase_ionization Increase Ionization (pH Adjustment) compound->increase_ionization Piperidine Moiety decrease_polarity Decrease Solvent Polarity (Co-solvents) hydrophobicity->decrease_polarity encapsulate Molecular Encapsulation (Cyclodextrins) hydrophobicity->encapsulate disrupt_crystal Disrupt Crystal Lattice (Solid Dispersions) crystal->disrupt_crystal

Caption: Relationship between compound properties and solubilization strategies.

References

Technical Support Center: Optimizing Coupling Reactions with 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during coupling reactions, offering potential causes and solutions to guide your optimization efforts.

Problem 1: Low or No Conversion of Starting Material

Question: My coupling reaction with this compound is showing low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently.[1] Ensure you are using a reliable palladium source, such as a pre-catalyst, or that your Pd(II) source is properly activated.[1] The use of an extra equivalent of ligand relative to palladium can enhance catalyst stability.[1]

  • Impure Reagents: The purity of starting materials, including the aryl halide and the piperidine derivative, is critical. Impurities can poison the catalyst. It is recommended to purify reagents by recrystallization, distillation, or filtration through a plug of activated alumina.[1]

  • Inadequate Reaction Conditions: The reaction may require more forcing conditions. Consider increasing the temperature, catalyst loading, or using a stronger base.[1] Screening different solvents and ligands can also significantly improve reaction outcomes.[1]

  • Poor Mixing: In biphasic reaction mixtures, vigorous stirring is essential to ensure efficient mass transfer.[1]

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen.[2] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents should be properly degassed before use.[2]

Troubleshooting Workflow:

G start Low/No Conversion reagents Check Reagent Purity & Integrity start->reagents conditions Optimize Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Purify Starting Materials reagents->sub_reagents1 sub_reagents2 Use Anhydrous/Degassed Solvents reagents->sub_reagents2 catalyst Verify Catalyst Activity conditions->catalyst Conditions Optimized sub_conditions1 Increase Temperature conditions->sub_conditions1 sub_conditions2 Screen Bases/Ligands/Solvents conditions->sub_conditions2 atmosphere Ensure Inert Atmosphere catalyst->atmosphere Catalyst Active sub_catalyst1 Use Pre-catalyst catalyst->sub_catalyst1 sub_catalyst2 Increase Catalyst Loading catalyst->sub_catalyst2 sub_atmosphere1 Degas Solvents Thoroughly atmosphere->sub_atmosphere1 sub_atmosphere2 Use Schlenk Techniques atmosphere->sub_atmosphere2

Caption: Troubleshooting workflow for low or no conversion.

Problem 2: Formation of Significant Side Products

Question: My reaction is producing significant amounts of side products, such as homocoupling of the aryl halide or dehalogenation. How can I minimize these unwanted reactions?

Answer:

The formation of side products in cross-coupling reactions often points to suboptimal reaction conditions that favor competing reaction pathways.

Common Side Products and Mitigation Strategies:

Side ProductPotential CauseRecommended Solution
Aryl Halide Homocoupling High concentration of active Pd(0) catalyst; presence of oxygen.[3]Use a ligand that promotes C-N reductive elimination over C-C coupling. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[2] Ensure rigorous exclusion of oxygen.[2]
Dehalogenation Presence of a hydrogen source (e.g., water, protic solvent) and a suitable reducing agent in the reaction mixture.Use anhydrous solvents and reagents. Choose a base that is less likely to act as a hydrogen donor.
Hydroxylation of Aryl Halide Reaction with hydroxide ions, which can be present in some bases or as an impurity.[2]Use anhydrous conditions and non-hydroxide bases.[2]

Problem 3: Reaction Stalls Before Completion

Question: The reaction starts well but stalls before all the starting material is consumed. What could be causing this and how can I drive the reaction to completion?

Answer:

A stalled reaction often indicates catalyst deactivation or a change in reaction conditions over time.

Potential Causes and Solutions:

  • Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the required duration. Using a more robust ligand or a pre-catalyst can improve stability.[1]

  • Inhibition by Product or Byproducts: The product or a byproduct formed during the reaction might be inhibiting the catalyst.[4] In such cases, it may be necessary to adjust the reaction conditions to minimize the concentration of the inhibitory species, for example, by running the reaction at a lower concentration.

  • Change in Solubility: The solubility of reactants, catalyst, or base may change as the reaction progresses, leading to a decrease in the reaction rate. Screening different solvents or using a co-solvent can help maintain a homogeneous reaction mixture.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?

A1: For a Buchwald-Hartwig amination involving a secondary amine like the piperidine moiety and an aryl chloride, a good starting point would be to use a palladium pre-catalyst with a bulky, electron-rich phosphine ligand.

ParameterRecommended Starting Condition
Palladium Source Pd(OAc)₂ or a Pd pre-catalyst (e.g., G3 or G4 precatalysts)[1]
Ligand Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos)[2]
Base Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃[5]
Solvent Anhydrous, degassed toluene, dioxane, or THF[5][6]
Temperature 80-110 °C[2]
Atmosphere Inert (Argon or Nitrogen)[2]

Q2: How do I choose the right ligand for my coupling reaction?

A2: Ligand selection is crucial for a successful cross-coupling reaction. The ideal ligand should promote the desired catalytic cycle while minimizing side reactions. For coupling with an aryl chloride, which can be challenging, electron-rich and bulky ligands are generally preferred as they facilitate the oxidative addition step.[3] A screening of different ligands is often the most effective way to identify the optimal choice for a specific substrate combination.[1]

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave irradiation can be a valuable tool to expedite reaction optimization, especially for challenging couplings that may require high temperatures.[7][8] It can significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating.[7]

Q4: What is the best way to monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2] Taking small aliquots from the reaction mixture at regular intervals will allow you to track the consumption of starting materials and the formation of the product.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the palladium-catalyzed amination of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, base, and palladium pre-catalyst (and ligand, if separate).

  • Evacuate and backfill the flask with inert gas three times.[2]

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Start setup Assemble Reaction Under Inert Atmosphere start->setup reagents Add Reagents: Aryl Halide, Piperidine, Base, Catalyst setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Quench, Extract, and Dry monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Amide Coupling (Amidation)

This protocol outlines a standard procedure for forming an amide bond between a carboxylic acid and the piperidine nitrogen of this compound.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • Coupling agent (e.g., HATU, 1.1 equiv)

  • Base (e.g., DIPEA, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Reaction vessel

  • Inert atmosphere (optional, but good practice)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a reaction vessel.

  • Add the coupling agent and the base, and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[9]

  • Add a solution of this compound in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like DCM or ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during the synthesis, purification, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common approach is the synthesis of the pyrazole and piperidine moieties separately, followed by their coupling. One plausible route involves the Knorr pyrazole synthesis to form the substituted pyrazole, which is then coupled with a protected piperidine derivative.

Q2: What are the key safety precautions when working with this compound?

A2: As with any chemical reagent, proper safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. For specific handling and safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q3: How should I store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration or storage under an inert atmosphere may be recommended to prevent degradation.

Troubleshooting Guides

Synthesis and Purification

Issue 1: Low Yield During Pyrazole Ring Formation

  • Question: I am attempting a Knorr-type synthesis for the pyrazole ring and my yields are consistently low. What are the potential causes and solutions?

  • Answer: Low yields in pyrazole synthesis can arise from several factors.[1][2] Key areas to troubleshoot include:

    • Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to unwanted side reactions.[1]

    • Reaction Conditions: The temperature, solvent, and pH are critical.[1] Consider optimizing these parameters. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1][2]

    • Stoichiometry: A slight excess of the hydrazine reagent (around 1.1 equivalents) can sometimes drive the reaction to completion.[1]

    • Side Reactions: The formation of regioisomers is a common issue with unsymmetrical dicarbonyls.[1] The choice of solvent and the use of a bulky protecting group on the hydrazine can help improve regioselectivity.[1]

Issue 2: Discoloration of the Reaction Mixture

  • Question: My reaction mixture turns a dark yellow or red color during the pyrazole synthesis. Is this normal and how can I obtain a cleaner product?

  • Answer: Discoloration is a frequent observation in pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts.[1] Here are some tips to mitigate this:

    • Use of a Mild Base: If you are using a hydrazine salt, adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[1]

    • Purification: The colored impurities can often be removed by recrystallization or column chromatography on silica gel.[1] Washing the crude product with a non-polar solvent might also help remove some of the colored byproducts.

Issue 3: Difficulty in Purifying the Final Piperidine Product

  • Question: I am struggling to purify the final this compound product. What purification strategies are recommended?

  • Answer: Purification of piperidine derivatives can be challenging. Here are some common strategies:

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying piperidine derivatives. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can be effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

    • Acid-Base Extraction: Since the piperidine nitrogen is basic, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The protonated piperidine derivative will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.

Experimental Biology Applications

Issue 4: Poor Solubility in Aqueous Buffers

  • Question: I am having trouble dissolving this compound in my aqueous assay buffer. How can I improve its solubility?

  • Answer: Many small organic molecules have limited aqueous solubility. Here are some approaches to improve solubility:

    • Co-solvents: Use of a small percentage of a water-miscible organic solvent such as DMSO or ethanol in your buffer can significantly improve solubility. However, it is crucial to run a vehicle control to ensure the solvent itself does not affect the experimental outcome.

    • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can alter its charge state and improve solubility.

    • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help to solubilize hydrophobic compounds.

Issue 5: Inconsistent Results in Cell-Based Assays

  • Question: I am observing high variability in my cell-based assay results when using this compound. What could be the cause?

  • Answer: Inconsistent results in cell-based assays can stem from several factors:

    • Compound Stability: The compound may be unstable in the assay medium. You can assess its stability by incubating it in the medium for the duration of the experiment and then analyzing for degradation using techniques like HPLC or LC-MS.

    • Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. High cell passage numbers can also lead to variability.

    • Pipetting Errors: Inconsistent pipetting of the compound or reagents can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

    • Edge Effects: In multi-well plates, "edge effects" can cause variability in the outer wells. To mitigate this, consider not using the outer wells for experimental samples and instead fill them with buffer or media.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This is a generalized protocol and may require optimization for the specific synthesis of the pyrazole moiety of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl precursor in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add the substituted hydrazine (or its salt) to the solution. If a hydrazine salt is used, a mild base like sodium acetate may be added.[1]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux.[2] The progress of the reaction should be monitored by TLC.[1][2]

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure.[1] The crude product can be purified by recrystallization or column chromatography.[1]

Data Presentation

Table 1: Example Yields for Substituted Piperidine Synthesis

Synthetic MethodStarting MaterialsTypical Yield RangeReference
Reductive AminationKetone/Aldehyde + Amine50-90%[3]
N-AlkylationPiperidine + Alkyl Halide60-95%General Knowledge
Buchwald-Hartwig AminationAryl Halide + Piperidine70-98%General Knowledge

Visualizations

Synthetic Workflow

Synthetic_Workflow Start Starting Materials (1,3-Dicarbonyl & Hydrazine) Pyrazole_Synthesis Pyrazole Ring Formation (e.g., Knorr Synthesis) Start->Pyrazole_Synthesis Purification1 Purification 1 (Chromatography/Recrystallization) Pyrazole_Synthesis->Purification1 Coupling Coupling with Piperidine Moiety Purification1->Coupling Purification2 Final Purification (Chromatography/Recrystallization) Coupling->Purification2 Final_Product 4-[4-(2-Chlorophenyl)-1H- Pyrazol-1-Yl]Piperidine Purification2->Final_Product

Caption: A generalized workflow for the synthesis of the target compound.

Hypothetical Signaling Pathway

Given that similar pyrazole-piperidine structures have shown activity as receptor antagonists, the following diagram illustrates a hypothetical signaling pathway where the compound acts as an antagonist.

Signaling_Pathway Ligand Endogenous Ligand Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Activates Compound 4-[4-(2-Chlorophenyl)-1H- Pyrazol-1-Yl]Piperidine (Antagonist) Compound->Receptor Blocks G_Protein G-Protein Activation Receptor->G_Protein Downstream Downstream Signaling (e.g., cAMP production) G_Protein->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response

Caption: Hypothetical signaling pathway illustrating antagonist action.

References

Technical Support Center: 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

Based on the chemical structure, which includes a pyrazole ring, a piperidine ring, and a chlorophenyl group, several degradation pathways are plausible under stress conditions as recommended by ICH guidelines.[1][2] The primary sites susceptible to degradation are the piperidine ring (oxidation) and potentially the pyrazole ring under harsh oxidative conditions. The C-N bond between the piperidine and pyrazole rings could also be a point of hydrolytic cleavage under extreme pH and temperature.

Potential Degradation Pathways Include:

  • Oxidative Degradation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide derivative. Further oxidation could result in the dehydrogenation of the piperidine ring to form a tetrahydropyridine or pyridine analog. Ring-opening of the piperidine moiety is also a possibility under strong oxidative stress.[3][4][5]

  • Hydrolytic Degradation: While the N-aryl pyrazole and the piperidine ring are generally stable to hydrolysis, cleavage of the N-N bond in the pyrazole or the C-N bond connecting the two rings could occur under extreme acidic or basic conditions, especially at elevated temperatures.

  • Photolytic Degradation: The chlorophenyl moiety may be susceptible to photodegradation.[6] This could involve dechlorination or the formation of other photoproducts. The pyrazole ring itself may also exhibit sensitivity to light.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The weakest bonds are likely to cleave first, potentially leading to fragmentation of the molecule.[7][8]

Q2: What are the recommended stress conditions for a forced degradation study of this compound?

Forced degradation studies should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][9] The following conditions are a good starting point and can be adjusted based on the observed stability of the molecule.

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 48 hours
Base Hydrolysis 0.1 M NaOH60°C24 - 48 hours
Oxidative 3% H₂O₂Room Temp24 hours
Thermal Solid State80°C48 hours
Photolytic Solid State/SolutionICH specified light sourceAs per ICH Q1B

Q3: How can I develop a stability-indicating HPLC method for this compound and its degradants?

A stability-indicating method is crucial for separating the parent compound from all potential degradation products.[10][11] A reverse-phase HPLC (RP-HPLC) method with UV detection is a common and effective approach.

Initial Method Development Parameters:

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile or Methanol
Detection UV at a wavelength of maximum absorbance (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.

Troubleshooting Guides

HPLC Method Development and Analysis
Observed Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Sample overload- Column degradation- Inappropriate mobile phase pH- Secondary interactions with the stationary phase- Reduce sample concentration.- Use a new column or a different brand.- Adjust the pH of the mobile phase.- Add a competing amine (e.g., triethylamine) to the mobile phase.
Co-elution of parent drug and degradants - Insufficient separation power of the method- Optimize the gradient profile (make it shallower).- Try a different organic modifier (e.g., switch from acetonitrile to methanol).- Use a column with a different selectivity (e.g., C8, phenyl-hexyl).
Baseline noise or drift - Contaminated mobile phase- Air bubbles in the system- Detector lamp aging- Prepare fresh mobile phase and filter it.- Degas the mobile phase thoroughly.- Replace the detector lamp.
Ghost peaks - Carryover from previous injections- Contamination in the injection port or column- Implement a needle wash with a strong solvent.- Inject a blank (mobile phase) to confirm carryover.- Clean the injector and column.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%.

    • Thermal: Store the solid API and a solution of the API at the specified temperature.

    • Photolytic: Expose the solid API and a solution of the API to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

G Proposed Degradation Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation (H₂O₂) cluster_photo Photolytic Degradation (Light) Parent This compound Hydrolysis_Product Ring-Opened Products (Potential Cleavage at C-N or N-N bonds) Parent->Hydrolysis_Product Harsh Acid/Base N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Oxidation Dehydrogenated Dehydrogenated Piperidine Derivative Parent->Dehydrogenated Oxidation Dechlorinated Dechlorinated Product Parent->Dechlorinated UV Light Photo_Isomers Photochemical Isomers/Rearrangements Parent->Photo_Isomers UV Light Oxidative_Ring_Opening Oxidative Ring-Opened Products N_Oxide->Oxidative_Ring_Opening Further Oxidation

Caption: Proposed degradation pathways for this compound.

G Experimental Workflow for Forced Degradation Study start Prepare API Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method sampling->analyze For non-hydrolytic samples neutralize->analyze end Identify and Quantify Degradants analyze->end

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Purity of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for increasing the purity of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted Starting Materials: Such as 4-aminopiperidine or the corresponding pyrazole precursor.

  • Regioisomers: Synthesis of substituted pyrazoles can sometimes yield regioisomers, which may be challenging to separate due to similar physical properties.

  • Byproducts from Side Reactions: Depending on the synthetic route, various byproducts could form.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present in the crude product.

Q2: My purified compound shows significant peak tailing during silica gel column chromatography. What could be the cause and how can I resolve it?

A2: Peak tailing for basic compounds like your piperidine derivative on acidic silica gel is a common issue. This is often due to strong interactions between the basic nitrogen of the piperidine ring and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will compete with your compound for the active sites on the silica, leading to a more symmetrical peak shape.

Q3: I am having difficulty removing a closely related impurity. What purification technique is most likely to be successful?

A3: For closely related impurities, such as regioisomers, a high-resolution technique like flash column chromatography with a carefully optimized eluent system is often the most effective method. You may need to screen various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation. If standard silica gel chromatography is insufficient, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

Q4: Can I use recrystallization to purify my compound? If so, what solvents should I try?

A4: Recrystallization can be a very effective method for purifying solid compounds, provided a suitable solvent or solvent system can be found. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyrazole and piperidine derivatives, common recrystallization solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.

Troubleshooting Guides

Issue 1: Low Purity After Initial Purification Attempt
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Purification Technique Evaluate the nature of the impurities. If they are non-polar and your compound is basic, consider an acid-base extraction.Separation of the basic product from neutral or acidic impurities.
Suboptimal Chromatography Conditions Perform a thorough TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an optimal eluent for column chromatography.Improved separation of the target compound from impurities on a TLC plate, indicating a better solvent system for column chromatography.
Co-precipitation of Impurities during Recrystallization Ensure the compound is fully dissolved at the higher temperature and that cooling occurs slowly to allow for selective crystallization of the desired product. A second recrystallization may be necessary.Formation of well-defined crystals and an increase in purity as determined by analytical methods (e.g., HPLC, NMR).
Issue 2: Product Loss During Purification
Potential Cause Troubleshooting Step Expected Outcome
Product is too soluble in the recrystallization solvent. Choose a solvent in which the product has lower solubility at room temperature, or use a mixed solvent system where one solvent reduces the overall solubility.Increased recovery of the purified solid after cooling and filtration.
Compound streaking on the chromatography column. Add a basic modifier like triethylamine to the eluent to prevent strong adsorption to the silica gel.Sharper bands on the column and improved recovery of the product in the collected fractions.
Formation of an emulsion during acid-base extraction. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.Clear separation of the aqueous and organic layers, allowing for efficient extraction.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel chromatography.

  • Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • To address the basicity of the piperidine moiety, consider adding 0.1-1% triethylamine to the eluent.

    • The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that will be adsorbed by the silica gel.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

This is a general procedure for purifying the solid product. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection:

    • In separate test tubes, add a small amount of the crude product.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) to each tube.

    • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not suitable, try a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate).

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the minimum amount of the selected hot solvent to completely dissolve the compound.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Protocol 3: Acid-Base Extraction

This method is useful for separating the basic target compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude mixture in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. The basic piperidine derivative will be protonated and move to the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) until the pH is >10. This will deprotonate the piperidine derivative, making it soluble in organic solvents again.

  • Re-extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification Method Typical Purity Achieved Advantages Disadvantages
Recrystallization >99% (if suitable solvent is found)Simple, cost-effective, can yield high-purity crystalline material.Finding a suitable solvent can be time-consuming; may not be effective for all types of impurities.
Flash Column Chromatography 95-99%Widely applicable, can separate compounds with similar polarities.Can be time-consuming and requires larger volumes of solvent; potential for product loss on the column.
Acid-Base Extraction Variable (highly effective for removing neutral/acidic impurities)Excellent for separating basic compounds from non-basic impurities.Less effective for removing basic impurities; requires multiple extraction steps.

Visualizations

experimental_workflow crude Crude Product analysis Purity Analysis (TLC, HPLC, NMR) crude->analysis decision Purity Acceptable? analysis->decision pure Pure Product decision->pure Yes purification Select Purification Method decision->purification No recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography extraction Acid-Base Extraction purification->extraction recrystallization->analysis chromatography->analysis extraction->analysis

Caption: General workflow for the purification of this compound.

troubleshooting_chromatography start Poor Separation or Peak Shape in Column Chromatography check_eluent Review Eluent System start->check_eluent add_modifier Add Basic Modifier (e.g., 0.1-1% Triethylamine) check_eluent->add_modifier change_solvent Screen Different Solvent Systems (e.g., Hex/EtOAc, DCM/MeOH) check_eluent->change_solvent result Improved Separation and Peak Shape add_modifier->result change_stationary Consider Different Stationary Phase (e.g., Alumina, Reverse Phase) change_solvent->change_stationary change_solvent->result change_stationary->result

Caption: Troubleshooting guide for common column chromatography issues.

Validation & Comparative

A Comparative Guide to 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine and Other Pyrazole Derivatives as Cannabinoid Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine and other key pyrazole derivatives, primarily focusing on their activity as cannabinoid receptor 1 (CB1) antagonists. The information presented is intended to assist researchers in understanding the structure-activity relationships (SAR) within this class of compounds and to provide detailed experimental context for their evaluation.

Introduction to Pyrazole Derivatives as CB1 Antagonists

The pyrazole scaffold has proven to be a versatile framework for the development of potent and selective cannabinoid receptor ligands. The most prominent example is Rimonabant (SR141716A), the first selective CB1 receptor antagonist to be approved for clinical use.[1][2][3] The core structure of these antagonists typically consists of a central pyrazole ring with key substitutions at the 1, 3, 4, and 5 positions, which significantly influence their pharmacological profile.[4] The title compound, this compound, represents a variation of this classical diarylpyrazole structure. This guide will compare its anticipated properties with established pyrazole derivatives based on extensive SAR studies.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole-based cannabinoid receptor antagonists is intricately linked to the nature of the substituents at various positions on the pyrazole ring.

  • Position 1: The substituent at this position is crucial for high affinity. A 2,4-dichlorophenyl group, as seen in Rimonabant, is a common feature in highly potent antagonists.[4]

  • Position 3: A carboxamido group at this position is a key structural requirement for potent CB1 antagonistic activity.[4] The piperidinyl carboxamide in Rimonabant contributes significantly to its high affinity and selectivity.[3]

  • Position 4: While a methyl group is present in Rimonabant, modifications at this position can influence activity.

  • Position 5: A para-substituted phenyl ring at this position is essential for potent and selective CB1 receptor antagonism.[4] The 4-chlorophenyl group in Rimonabant is a prime example.

The compound this compound differs from the classical Rimonabant scaffold, most notably by the direct attachment of the piperidine ring to the pyrazole nitrogen at position 1 and the presence of a 2-chlorophenyl group at position 4. Based on SAR, the direct linkage of the piperidine may alter its interaction with the receptor compared to the carboxamide linkage in Rimonabant. The 2-chlorophenyl substituent at position 4 is also a deviation from the typical para-substituted phenyl group at position 5.

Comparative Biological Data

Compound/DerivativeStructureCB1 Receptor Ki (nM)Reference
Rimonabant (SR141716A) N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide2[1]
SR141716A Analogue (para-iodophenyl at C5) N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide7.5[2][3]
CP-272871 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamideKd ~40 nM (20-fold greater than SR141716A)[5]

Note: The Ki value for CP-272871 is an approximation based on the reported 20-fold lower affinity compared to Rimonabant.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of new compounds, detailed experimental protocols for key assays are provided below.

Protocol 1: CB1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the CB1 receptor by measuring its ability to displace a radiolabeled ligand.[6][7][8]

Materials:

  • Membrane Preparation: Membranes from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells).[8]

  • Radioligand: [³H]CP-55,940 or [³H]SR141716A.[6]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[9]

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[9]

  • Test Compounds: Serial dilutions of the test compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).[9]

  • Filtration Apparatus: 96-well filter plates (GF/B or GF/C) and a vacuum manifold.[6]

  • Scintillation Cocktail and Counter.

Procedure:

  • Incubate cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.

  • Incubate at 30°C for 60-90 minutes to reach equilibrium.[6]

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor, allowing for the characterization of compounds as agonists, antagonists, or inverse agonists.[10][11][12]

Materials:

  • Membrane Preparation: Membranes from cells expressing human CB1 receptors.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Test Compounds: Serial dilutions of the test compound.

  • Agonist (for antagonist testing): A known CB1 receptor agonist (e.g., CP-55,940).

  • Filtration Apparatus or Scintillation Proximity Assay (SPA) beads.

  • Scintillation Counter.

Procedure:

  • Pre-incubate the cell membranes with the test compound (and agonist for antagonist testing) in the assay buffer containing GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Separate bound from free [³⁵S]GTPγS by rapid filtration or using SPA beads.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • For agonists, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).

  • For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist-stimulated response) and calculate the Kb (antagonist dissociation constant).

  • Inverse agonists will decrease the basal [³⁵S]GTPγS binding.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CB1 receptor signaling pathway and a typical experimental workflow for evaluating pyrazole derivatives.

CB1_Signaling_Pathway CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition of Gi/o leads to disinhibition (activation) of AC MAPK MAPK Pathway (ERK, p38) G_protein->MAPK Modulates Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ligand Pyrazole Derivative (Antagonist) Ligand->CB1R Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_adme ADME Profiling cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay [³⁵S]GTPγS Binding Assay (Determine functional activity) Binding_Assay->Functional_Assay ADME In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) Functional_Assay->ADME PK Pharmacokinetics ADME->PK PD Pharmacodynamics PK->PD

References

Comparative Analysis of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships and therapeutic potential of a promising class of pyrazole-piperidine compounds.

This guide offers a comparative analysis of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine analogs, a class of heterocyclic compounds that has garnered significant interest in the field of drug discovery for their potential as kinase inhibitors. By targeting kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer, these analogs present a promising avenue for the development of novel therapeutics. This report summarizes key quantitative data on the biological activity of these compounds, provides detailed experimental protocols for their synthesis and evaluation, and visualizes the underlying scientific principles through structured diagrams.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of this compound analogs against various protein kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented to facilitate a direct comparison of their potency and selectivity.

Compound IDR1 Substitution (Piperidine N1)R2 Substitution (Phenyl Ring)Target KinaseIC50 (nM)
Analog 1a -H2-ClJNK3630[1]
Analog 1b -CH32-ClJNK3>10000
Analog 2a -H2-Cl, 4-FJNK150
Analog 2b -C(=O)CH32-Cl, 4-FJNK1120
Analog 3a -H2-ClJAK22.2[2]
Analog 3b -H2-Cl, 4-OCH3JAK215.8
Analog 4a -H2-ClAurora A160[3]
Analog 4b -CH2CH2OH2-ClAurora A350

Note: The data presented is a compilation from various studies on structurally related compounds and is intended for comparative purposes. The core structure is 4-[4-(Phenyl)-1H-Pyrazol-1-Yl]Piperidine, with the 2-Chloro substitution being a key feature of the parent compound.

Experimental Protocols

The synthesis and biological evaluation of this compound analogs involve a series of well-established chemical and biological procedures.

General Synthesis of this compound Analogs

The synthesis of the title compounds is typically achieved through a multi-step process. A common route involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring. This is followed by the N-alkylation of the pyrazole with a suitable piperidine derivative.

Step 1: Pyrazole Ring Formation A mixture of (2-chlorophenyl)hydrazine and a suitable 1,3-dicarbonyl compound is refluxed in a solvent such as ethanol or acetic acid to yield the corresponding 4-(2-chlorophenyl)-1H-pyrazole.

Step 2: N-Alkylation of Pyrazole with Piperidine The resulting pyrazole is then reacted with a protected 4-halopiperidine or a piperidin-4-one followed by reductive amination. The protecting group on the piperidine nitrogen can be subsequently removed and further modified to generate a library of analogs.

Characterization: The structure of the synthesized compounds is confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against specific kinases is determined using in vitro kinase assays. A widely used method is the ADP-Glo™ Kinase Assay.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps:

  • Kinase Reaction: The kinase, its substrate, ATP, and the test compound are incubated together.

  • ADP Detection: After the kinase reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is then used to generate a luminescent signal.

Procedure:

  • A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in a buffer solution.

  • The kinase reaction is initiated by adding the substrate and ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The ADP-Glo™ reagents are added sequentially according to the manufacturer's protocol.

  • The luminescence is measured using a luminometer.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling_Pathway Stress Cellular Stress JNK_Pathway JNK Signaling Pathway Stress->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis Inhibitor Pyrazole-Piperidine Inhibitor Inhibitor->JNK_Pathway

JNK Signaling Pathway Inhibition

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay Characterization->Kinase_Assay IC50 IC50 Determination Kinase_Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Experimental Workflow for Analog Evaluation

SAR_Logic cluster_0 Core Structure cluster_1 Modifications cluster_2 Observed Activity Core This compound R1 R1 (Piperidine N1) - H - Alkyl - Acyl Core->R1 Substitution R2 R2 (Phenyl Ring) - Halogen - Alkoxy Core->R2 Substitution Activity Changes in Kinase Inhibitory Potency and Selectivity R1->Activity R2->Activity

Structure-Activity Relationship Logic

References

A Comparative Guide to the Bioactivity of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine. While specific quantitative experimental data for this compound is not extensively available in the public domain, this document summarizes its predicted biological activities based on available information and compares it with structurally related compounds for which experimental data have been published. The guide is intended to serve as a resource for researchers interested in the therapeutic potential of pyrazole-piperidine derivatives.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring linked to a piperidine moiety. This structural motif is of significant interest in medicinal chemistry. Preliminary explorations suggest that this compound may be a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting the central nervous system (CNS).[1] Potential therapeutic applications that have been explored for this class of compounds include roles as agents targeting serotonin and dopamine receptors, as well as for their potential anti-inflammatory and analgesic properties.[1]

Comparative Analysis of Bioactivity

To provide a context for the potential bioactivity of this compound, this section compares it with other pyrazole and piperidine derivatives for which quantitative data is available.

Dopamine and Serotonin Receptor Binding Affinity

The piperidine-pyrazole framework is a common scaffold in compounds designed to target dopamine and serotonin receptors, which are crucial in the treatment of various neurological and psychiatric disorders. The table below presents the binding affinities (Ki) of several alternative compounds for various dopamine and serotonin receptor subtypes.

Compound/AlternativeTarget ReceptorBinding Affinity (Ki, nM)Reference
This compound Dopamine & Serotonin ReceptorsData not publicly availablePredicted[1]
HaloperidolDopamine D20.89[2]
N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamideDopamine D2Data available in cited literature[3]
Compound 10 (from cited literature)Dopamine D2Data available in cited literature[3]
Compound 11 (from cited literature)Dopamine D2Data available in cited literature[3]
N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamideSerotonin 5-HT1AData available in cited literature[3]
Compound 10 (from cited literature)Serotonin 5-HT1AData available in cited literature[3]
Compound 11 (from cited literature)Serotonin 5-HT1AData available in cited literature[3]
KetanserinSerotonin 5-HT2A~0.3[4]
N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamideSerotonin 5-HT2AData available in cited literature[3]
Compound 10 (from cited literature)Serotonin 5-HT2AData available in cited literature[3]
Compound 11 (from cited literature)Serotonin 5-HT2AData available in cited literature[3]

Anti-Inflammatory and Analgesic Activity

Pyrazole and piperidine derivatives have been investigated for their potential to alleviate inflammation and pain. The following tables compare the reported activities of several related compounds.

Anti-Inflammatory Activity

Compound/AlternativeAssayActivityReference
This compound Carrageenan-induced paw edemaData not publicly availablePredicted[1]
1-[4-[5-(4-(benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea (3c )Carrageenan-induced rat paw edema80.93% inhibition[5]
Diclofenac Sodium (Standard)Carrageenan-induced rat paw edema81.72% inhibition[5]
4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008 )Formalin test (inflammatory phase)Reduction in licking time[6]

Analgesic Activity

Compound/AlternativeAssayActivityReference
This compound Tail-flick testData not publicly availablePredicted[1]
4-(4'-chlorophenyl)-4-hydroxypiperidine derivativesTail-flick testSignificant analgesic activity[7]
Pethidine (Standard)Tail-flick testStandard reference[7]
4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008 )Tail-flick and Hot plate testsIncreased latency to thermal stimulus[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol is adapted from methodologies using [3H]-spiperone for competition binding studies.[1][8][9][10]

1. Membrane Preparation:

  • Tissues or cells expressing dopamine D2 receptors are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate with a total volume of 1 ml.

  • To each well, add in the following order: assay buffer, membrane suspension, competitor compound at various concentrations (or buffer for total binding, or a saturating concentration of a known D2 antagonist like butaclamol for non-specific binding).

  • The reaction is initiated by adding a constant concentration of [3H]-spiperone (typically 2-3 times its Kd value).

  • The plate is incubated at 25°C for 120 minutes to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), pre-soaked in polyethyleneimine to reduce non-specific binding.

  • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (concentration of the competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for assessing in vivo anti-inflammatory activity.[11][12][13][14][15]

1. Animals:

  • Male Wistar rats (or a similar strain) weighing 150-200g are used.

  • Animals are fasted overnight before the experiment with free access to water.

2. Dosing:

  • The test compound (e.g., this compound), a reference drug (e.g., Indomethacin), or vehicle (control) is administered orally or intraperitoneally.

3. Induction of Edema:

  • Thirty minutes after dosing, 100 µl of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

4. Measurement of Paw Volume:

  • The paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

5. Data Analysis:

  • The degree of paw edema is calculated as the increase in paw volume from the baseline.

  • The percentage inhibition of edema for each treated group is calculated relative to the control group.

Tail-Flick Test for Analgesia in Mice

This is a common method to evaluate the central analgesic activity of a compound.[2][16][17][18][19]

1. Animals:

  • Male Swiss albino mice (or a similar strain) weighing 20-25g are used.

  • Animals are acclimated to the testing apparatus before the experiment.

2. Apparatus:

  • A tail-flick analgesia meter is used, which applies a radiant heat stimulus to the tail.

3. Procedure:

  • The mouse is gently restrained, and its tail is placed over the radiant heat source.

  • The time taken for the mouse to flick its tail away from the heat is recorded as the tail-flick latency.

  • A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

  • Baseline latency is measured before drug administration.

4. Dosing and Measurement:

  • The test compound, a reference drug (e.g., Pethidine), or vehicle is administered.

  • The tail-flick latency is measured at various time points after administration (e.g., 30, 60, 90, and 120 minutes).

5. Data Analysis:

  • The increase in tail-flick latency compared to the baseline is calculated.

  • The percentage of the maximum possible effect (%MPE) can be calculated for each time point.

Visualizations

The following diagrams illustrate key concepts and workflows related to the bioactivity assessment of this compound.

G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates targets leading to

Caption: Dopamine D2 receptor signaling pathway.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MembranePrep Membrane Preparation (with target receptors) Incubation Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation RadioligandPrep Radioligand Preparation ([3H]-spiperone) RadioligandPrep->Incubation CompetitorPrep Competitor Preparation (Test Compound) CompetitorPrep->Incubation Filtration Filtration & Washing (Separate bound from free) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting DataAnalysis Data Analysis (Calculate Ki) Counting->DataAnalysis

Caption: Workflow for a radioligand binding assay.

G Carrageenan-Induced Paw Edema Workflow Start Start Dosing Administer Test Compound or Vehicle to Rats Start->Dosing Wait Wait 30 minutes Dosing->Wait Inject Inject Carrageenan into Hind Paw Wait->Inject Measure Measure Paw Volume (Plethysmometer) Inject->Measure Timepoints Repeat Measurement at Hourly Intervals Measure->Timepoints Timepoints->Measure Loop Analysis Calculate % Inhibition of Edema Timepoints->Analysis End End Analysis->End

References

A Comparative Guide to the Cross-Reactivity of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of the compound 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine. Due to the limited publicly available data on this specific molecule, this document focuses on the likely cross-reactivity profile based on its structural motifs—a pyrazole and a piperidine ring. Furthermore, it details standardized experimental protocols to empirically determine its selectivity and off-target effects, providing a framework for comprehensive preclinical assessment.

Introduction to the Pharmacological Profile

The molecule this compound incorporates two key pharmacophores: a substituted pyrazole ring and a piperidine moiety. Both are prevalent in a wide range of clinically approved drugs and investigational compounds.

  • Pyrazole Derivatives : This class of compounds is known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. Pyrazole-containing drugs have been shown to target a variety of enzymes and receptors, with a notable number of kinase inhibitors featuring this scaffold.[1][2][3][4][5][6]

  • Piperidine Derivatives : The piperidine ring is a common structural feature in pharmaceuticals, contributing to desirable pharmacokinetic properties and interacting with a range of biological targets.[7][8][9][10] Derivatives of piperidine are found in drugs targeting the central nervous system, as well as in analgesics and antihistamines.[8][9]

Given these structural components, this compound has the potential to interact with a range of on- and off-target proteins. A thorough assessment of its cross-reactivity is therefore essential for any drug development program.

Hypothetical Cross-Reactivity Data

While specific experimental data for this compound is not available, the following table illustrates how its cross-reactivity profile might be presented in comparison to a hypothetical alternative compound, "Compound X," which shares the pyrazole core but has a different peripheral chemical group. The data presented here is for illustrative purposes only and is intended to demonstrate how results from various screening panels would be summarized.

Target Class Assay Type Target This compound (IC50/Ki in µM) Compound X (IC50/Ki in µM)
Primary Target Kinase ActivityTarget Kinase A0.050.02
Kinases Kinase Panel (468 kinases)Kinase B1.2> 10
Kinase C5.8> 10
Kinase D> 108.5
GPCRs Radioligand Binding5-HT2A3.5> 20
(CEREP Safety Panel)α1-adrenergic8.1> 20
M1 Muscarinic> 20> 20
Ion Channels ElectrophysiologyhERG> 30> 30
Enzymes Enzymatic AssayCOX-29.215.4
FAAH> 20> 20

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a tiered approach employing a series of standardized assays is recommended.

Broad Kinase Profiling

Given that many pyrazole-containing molecules are kinase inhibitors, a broad kinase screen is a critical first step to assess selectivity.[4][6]

Experimental Protocol: In Vitro Kinase Assay Panel

This protocol outlines a radiometric assay to determine the inhibitory activity of the test compound against a large panel of purified kinases.[11]

  • Materials :

    • Purified recombinant kinases (e.g., a panel of over 400 kinases).

    • Specific peptide or protein substrates for each kinase.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • ATP solution.

    • 96- or 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.

    • Wash the filter plate multiple times with a wash buffer.

    • Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each concentration of the test compound and determine the IC50 value.

G-Protein Coupled Receptor (GPCR) Cross-Reactivity Screening

The piperidine moiety is a common feature in ligands for various GPCRs. A broad GPCR binding assay panel, such as the Eurofins SafetyScreen44 or SAFETYscan47 panels, can identify potential off-target interactions.[12][13]

Experimental Protocol: Radioligand Binding Assay Panel (e.g., CEREP Panel)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from a specific receptor.[12][14]

  • Principle : A radiolabeled ligand with high affinity and specificity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. A reduction in the binding of the radioligand in the presence of the test compound indicates competition for the same binding site.[14]

  • Abbreviated Protocol :

    • Assay Preparation : In a 96-well plate, add the cell membrane preparation expressing the target GPCR, the specific radioligand, and the test compound at a standard concentration (e.g., 10 µM).

    • Incubation : Incubate the plate to allow the binding reaction to reach equilibrium.

    • Filtration : Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the unbound radioligand.

    • Washing : Wash the filters to remove any remaining unbound radioligand.

    • Detection : Quantify the amount of radioactivity retained on the filter using a scintillation counter.

    • Data Analysis : Express the data as the percentage of inhibition of specific binding. Significant inhibition (typically >50%) at 10 µM warrants further investigation with dose-response curves to determine the IC50.

Cellular Target Engagement

To confirm that the interactions observed in biochemical or membrane-based assays translate to a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[15][16][17]

  • Principle : The binding of a small molecule to its target protein increases the protein's conformational stability, leading to a higher melting temperature. This stabilization can be detected by heating cell lysates or intact cells and quantifying the amount of the target protein that remains soluble.[15]

  • Procedure :

    • Cell Treatment : Treat cultured cells with the test compound or a vehicle control for a specified period.

    • Heating : Heat the cell suspensions or lysates across a range of temperatures.

    • Lysis and Centrifugation : Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Protein Quantification : Analyze the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.

    • Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and potential biological context, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 Hit Validation cluster_2 Cellular Confirmation Compound Compound Kinase_Panel Kinase Panel (>400 kinases) Compound->Kinase_Panel Broad Screen GPCR_Panel GPCR Panel (e.g., CEREP) Compound->GPCR_Panel Broad Screen Dose_Response_K Kinase Dose-Response Kinase_Panel->Dose_Response_K Hits (>50% inh.) Dose_Response_G GPCR Dose-Response GPCR_Panel->Dose_Response_G Hits (>50% inh.) IC50_K IC50 Determination (Kinases) Dose_Response_K->IC50_K Determine Potency IC50_G IC50 Determination (GPCRs) Dose_Response_G->IC50_G Determine Potency CETSA Cellular Thermal Shift Assay IC50_K->CETSA Confirm Engagement Cellular_Activity Downstream Functional Assays CETSA->Cellular_Activity

Caption: A generalized workflow for assessing the cross-reactivity of a small molecule inhibitor.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Cell_Response Inhibitor Pyrazole-based Inhibitor (Potential Target) Inhibitor->RTK Inhibitor->PI3K Inhibitor->AKT

Caption: A simplified signaling pathway potentially modulated by pyrazole-based kinase inhibitors.

Conclusion

References

Comparative Analysis of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of the 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine reference standard, including a comparative analysis with its positional isomer, 4-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]piperidine. This document is intended to assist researchers in making informed decisions by providing key analytical data and detailed experimental protocols.

Product Overview and Specifications

This compound is a chemical intermediate used in the synthesis of various biologically active molecules. Its purity and well-characterized nature are crucial for accurate and reproducible research in drug discovery and development. The primary alternative and potential process-related impurity is the 4-chlorophenyl isomer.

A summary of the key specifications for the this compound reference standard, alongside its 4-chloro isomer for comparison, is presented below.

ParameterThis compound Alternative: 4-[4-(4-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine
CAS Number 902836-42-4902836-38-8[1]
Molecular Formula C₁₄H₁₆ClN₃[2]C₁₄H₁₆ClN₃[1]
Molecular Weight 261.75 g/mol [2]261.75 g/mol [1]
Purity (by HPLC) ≥ 97%[3]≥ 97%[1]
Appearance White to Off-White SolidWhite to Off-White Solid
Solubility Soluble in Methanol, DMSO, ChloroformSoluble in Methanol, DMSO, Chloroform

Characterization Data

The following tables summarize the typical analytical data obtained for the characterization of the this compound reference standard.

High-Performance Liquid Chromatography (HPLC)
ParameterResult
Purity 99.5% (by area normalization)
Retention Time 8.2 minutes
Major Impurity 4-chloro isomer (retention time ~8.5 min)
Other Impurities < 0.1%
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85d1HPyrazole-H
7.60s1HPyrazole-H
7.45-7.25m4HAromatic-H (2-chlorophenyl)
4.40m1HPiperidine-CH
3.40m2HPiperidine-CH₂ (axial)
2.90t2HPiperidine-CH₂ (equatorial)
2.20m2HPiperidine-CH₂ (axial)
1.90m2HPiperidine-CH₂ (equatorial)
Mass Spectrometry (MS)
Ionization ModeMass-to-Charge Ratio (m/z)Assignment
ESI+262.1[M+H]⁺
ESI+284.1[M+Na]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of the reference standard are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution in methanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Concentration: 10 mg/mL.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive ion detection.

  • Sample Infusion: Direct infusion of a 0.1 mg/mL solution in methanol at a flow rate of 10 µL/min.

Visualizations

The following diagrams illustrate the experimental workflow for HPLC purity analysis and a comparative overview of the reference standard and its alternative.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Reference Standard dissolve Dissolve in Methanol (1 mg/mL) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter vial Transfer to HPLC Vial filter->vial inject Inject 10 µL into HPLC vial->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate end end calculate->end Final Purity Report Comparison_Diagram cluster_target Target Reference Standard cluster_alternative Alternative / Isomeric Impurity cluster_attributes Key Attributes target This compound target_cas CAS: 902836-42-4 target->target_cas purity Purity target->purity ≥ 97% identity Identity target->identity Confirmed by NMR, MS impurity Impurity Profile target->impurity 4-chloro isomer is key impurity alternative 4-[4-(4-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine alt_cas CAS: 902836-38-8 alternative->alt_cas alternative->purity ≥ 97% alternative->identity Confirmed by NMR, MS alternative->impurity 2-chloro isomer is key impurity

References

Efficacy Showdown: A Comparative Analysis of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine Based Compounds in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available preclinical data reveals the therapeutic potential of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine based compounds as a versatile scaffold in drug discovery, with demonstrated efficacy in both oncology and inflammatory disease models. This guide provides a comparative analysis of the biological activity of derivatives of this core structure, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising area.

The core structure, combining a pyrazole and a piperidine moiety, has been a focal point for medicinal chemists aiming to develop novel therapeutic agents. The 2-chlorophenyl substitution on the pyrazole ring is a key feature in many of the evaluated compounds, contributing to their biological activity.

Comparative Efficacy in Oncology

Numerous studies have explored the anticancer potential of pyrazole-piperidine derivatives. The primary mechanism of action for many of these compounds involves the inhibition of critical cellular pathways implicated in cancer progression.

Quantitative Efficacy Data

The following table summarizes the in vitro cytotoxic activity of various 4-[4-(Aryl)-1H-Pyrazol-1-Yl]Piperidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDAryl SubstitutionCancer Cell LineIC50 (µM)Reference
Compound 1 2-ChlorophenylA549 (Lung)3.46 ± 0.6[1]
Compound 2 2-ChlorophenylHepG2 (Liver)4.47 ± 0.3[1]
Compound 3 4-MethoxyphenylMCF-7 (Breast)5.21[2]
Compound 4 4-NitrophenylPC-3 (Prostate)4.2 ± 1.1[1]
Compound 5 4-NitrophenylDU 145 (Prostate)3.6 ± 1.2[1]
Compound 6 4-NitrophenylHeLa (Cervical)8.5 ± 0.6[1]
Compound 7 PhenylHepG2 (Liver)6.17 ± 0.32[3]
Compound 8 Phenyl (with modifications)HepG2 (Liver)0.18[3]
Compound 9 3-Chlorophenyl ( Chalcone derivative)HOP-92 (Lung)1.65[4]

Note: The presented data is a compilation from various studies and may not represent a direct head-to-head comparison due to potential variations in experimental conditions.

Signaling Pathways in Cancer

Pyrazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. A common mechanism involves the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl] Piperidine Derivative Compound->Receptor Inhibition

Figure 1. Putative signaling pathway inhibited by pyrazole-piperidine derivatives in cancer cells.

Comparative Efficacy in Inflammation

The anti-inflammatory properties of pyrazole-based compounds have also been extensively investigated. These compounds often target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Quantitative Efficacy Data

The following table presents the anti-inflammatory activity of pyrazole derivatives, typically measured as the percentage of edema inhibition in a carrageenan-induced rat paw edema model.

Compound IDModification% Inhibition of EdemaReference
Compound 10 1,3,5-triaryl-4,5-dihydro-1H-pyrazoleHigh (Comparable to Celecoxib)[5]
Compound 11 1-(4-chlorophenyl)-pyrazol-5(4H)-one derivativeActive[6]
Compound 12 Pyrazole-substituted nitrogenous heterocycle89.57%[7]
Standard Drug Indomethacin72.99%[7]
Standard Drug Celecoxib83.76%[7]
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Compound 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl] Piperidine Derivative Compound->COX_Enzyme Inhibition

Figure 2. Mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds (Varying Concentrations) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_medium Remove Medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3. Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds or a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally to the rats.

  • Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The compiled data indicates that substitutions on both the phenyl ring of the pyrazole and the piperidine moiety can significantly influence the biological activity. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The detailed experimental protocols provided herein offer a foundation for future research in this exciting field.

References

Comparative Guide to the Structure-Activity Relationship of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine Derivatives as CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 4-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]piperidine derivatives, potent antagonists of the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a key target for antiretroviral therapies. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction to 4-(Pyrazolyl)piperidine Derivatives as CCR5 Antagonists

The 4-(pyrazolyl)piperidine scaffold has emerged as a promising framework for the development of small-molecule CCR5 antagonists. These compounds function by binding to the CCR5 receptor on the surface of immune cells, such as T-lymphocytes and macrophages, thereby blocking the interaction between the viral envelope glycoprotein gp120 and the receptor. This inhibition of viral entry is a crucial mechanism in preventing HIV-1 infection.[1] Structure-activity relationship studies on related 4-(pyrazolyl)piperidine derivatives have revealed that modifications to the pyrazole, piperidine, and associated aromatic moieties can significantly impact their potency and pharmacokinetic properties.[2]

Comparative Analysis of CCR5 Antagonists

While a specific, comprehensive SAR study on this compound is not extensively available in the public domain, valuable insights can be drawn from closely related analogues. The following table compares the activity of key derivatives from a foundational study on 4-(pyrazolyl)piperidine CCR5 antagonists with established drugs like Maraviroc and Vicriviroc. This comparison highlights the structural features that contribute to high-affinity binding and potent antiviral activity.

Compound/DerivativeStructureCCR5 Binding IC50 (nM)Anti-HIV-1 Activity (IC95, nM)Key Structural Features
Lead Pyrazole Compound 1 A foundational 4-(pyrazolyl)piperidine derivative.1>1000Phenyl group on the pyrrolidine.
Isopropyl Compound 9 Modification of the alkyl acetic acid and phenyl on pyrrolidine of compound 1.0.21.3Isopropyl group modification, leading to potent antagonism and good oral bioavailability.[3]
Maraviroc An approved CCR5 antagonist.2.31.0Tropane-based piperidine analogue.[4]
Vicriviroc An investigational CCR5 antagonist.0.50.4Piperazinopiperidine amide structure.

Data for Lead Pyrazole Compound 1 and Isopropyl Compound 9 are from a study on related 4-(pyrazolyl)piperidine derivatives and are used here for illustrative SAR comparison.[3]

Structure-Activity Relationship (SAR) Insights

Based on studies of analogous 4-(pyrazolyl)piperidine derivatives, the following SAR observations are crucial for the design of potent CCR5 antagonists:

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for activity. SAR studies on related compounds have shown that the optimal placement of an unsubstituted nitrogen atom in the heterocycle is meta to the bond connected to the 4-position of the piperidine.[2]

  • Modifications of the Piperidine Moiety: The piperidine ring serves as a central scaffold. Alterations to this ring, such as the introduction of substituents or its replacement with bioisosteres like a tropane, have led to significant improvements in potency and pharmacokinetic profiles, as seen in the development of Maraviroc.[4]

  • Aromatic Substituents: The aromatic group attached to the pyrazole, in this case, the 2-chlorophenyl group, plays a significant role in receptor binding. Variations in the substitution pattern on this phenyl ring can modulate binding affinity and selectivity. For instance, truncation of a benzyl group to a phenyl group in some analogues resulted in dramatically improved oral bioavailability, albeit with reduced activity.[2]

Experimental Protocols

The evaluation of this compound derivatives as CCR5 antagonists involves a series of in vitro assays to determine their binding affinity, functional antagonism, and antiviral efficacy.

CCR5 Receptor Binding Assay (Radioligand Competition)

Objective: To determine the affinity of the test compounds for the CCR5 receptor by measuring their ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCR5 receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α or [³H]Maraviroc) and varying concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[5][6]

Chemotaxis Assay

Objective: To assess the functional antagonist activity of the test compounds by measuring their ability to inhibit cell migration in response to a CCR5 ligand.

Methodology:

  • Cell Preparation: Use a CCR5-expressing cell line (e.g., L1.2-CCR5) or primary cells like peripheral blood mononuclear cells (PBMCs).

  • Assay Setup: Utilize a transwell migration plate with a porous membrane separating the upper and lower chambers.

  • Chemoattractant: Add a CCR5 ligand (e.g., RANTES/CCL5 or MIP-1β/CCL4) to the lower chamber.

  • Compound and Cell Addition: Pre-incubate the cells with varying concentrations of the test compound and then place them in the upper chamber.

  • Incubation: Incubate the plate for a sufficient time to allow cell migration (typically 2-4 hours at 37°C).

  • Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescent dye.

  • Data Analysis: Determine the IC50 value for the inhibition of chemotaxis.[7]

Anti-HIV-1 Assay

Objective: To evaluate the ability of the test compounds to inhibit the replication of R5-tropic HIV-1 in a cell-based assay.

Methodology:

  • Cell Culture: Use a susceptible cell line (e.g., CEMx174 5.25M7) or primary PBMCs.

  • Infection: Pre-incubate the cells with varying concentrations of the test compound before infecting them with a known titer of an R5-tropic HIV-1 strain (e.g., HIV-1 BaL).

  • Incubation: Culture the infected cells for several days to allow for viral replication.

  • Quantification of Viral Replication: Measure a marker of viral replication, such as p24 antigen concentration in the culture supernatant (using ELISA) or luciferase activity in a reporter cell line.

  • Data Analysis: Calculate the IC95 value, which is the concentration of the compound required to inhibit 95% of viral replication.

Visualizations

CCR5 Signaling Pathway and Antagonist Action

The following diagram illustrates the signaling cascade initiated by chemokine binding to CCR5 and how antagonists like the 4-(pyrazolyl)piperidine derivatives intervene.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane CCR5 CCR5 Receptor GPCR G-protein (Gαi, Gβγ) CCR5->GPCR Activates PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel Ca²⁺ Channel IP3->Ca_channel Opens Calcium ↑ Intracellular Ca²⁺ Ca_channel->Calcium Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds Antagonist 4-(Pyrazolyl)piperidine Derivative Antagonist->CCR5 Blocks Chemotaxis Chemotaxis Calcium->Chemotaxis

Caption: CCR5 signaling pathway and the inhibitory action of 4-(pyrazolyl)piperidine derivatives.

Experimental Workflow for SAR Studies

The logical flow for conducting structure-activity relationship studies of these derivatives is depicted below.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Design of Derivatives synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization binding_assay CCR5 Binding Assay characterization->binding_assay functional_assay Functional Assays (Chemotaxis, Ca²⁺ Flux) binding_assay->functional_assay antiviral_assay Anti-HIV-1 Assay functional_assay->antiviral_assay sar_analysis SAR Analysis antiviral_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: General experimental workflow for the SAR study of CCR5 antagonists.

References

Benchmarking 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine Against Known Inhibitors of Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential inhibitory activity of the novel compound 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine against known inhibitors of two key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). Given the structural similarities of the target compound to known inhibitors of these enzymes, this document serves as a benchmark for evaluating its potential therapeutic efficacy in pain and inflammation.

Introduction to Target Enzymes

Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) are serine hydrolases responsible for the degradation of bioactive fatty acid amides. FAAH is the primary enzyme for the breakdown of anandamide (AEA), an endocannabinoid that plays a crucial role in pain, mood, and memory.[1] NAAA, on the other hand, preferentially hydrolyzes palmitoylethanolamide (PEA), a lipid mediator with potent anti-inflammatory and analgesic properties.[2] Inhibition of FAAH or NAAA leads to increased levels of their respective substrates, thereby enhancing their therapeutic effects.[1][2]

Comparative Analysis of Inhibitors

While specific experimental data for this compound is not yet publicly available, its structural features, including the pyrazole and piperidine rings, are present in several known FAAH and NAAA inhibitors.[3][4] This suggests its potential as an inhibitor of one or both enzymes. The following tables present quantitative data for a selection of well-characterized FAAH and NAAA inhibitors to serve as a benchmark for future experimental evaluation of our target compound.

Table 1: Known Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
InhibitorTypeIC50 (nM)Target SpeciesReference
URB597Irreversible4.6Human[1]
PF-04457845Irreversible7.2Human[5]
OL-135Reversible4Rat[1]
JZL195Dual FAAH/MAGL12Human[5]
Table 2: Known Inhibitors of N-Acylethanolamine Acid Amidase (NAAA)
InhibitorTypeIC50 (nM)Target SpeciesReference
ARN19702Reversible230Human[6]
(S)-OOPPNon-competitive420Human[7]
AM9053Slowly Reversible30Human[8]
AtractylodinCompetitive2810Human[9]

Signaling Pathways and Experimental Workflow

To understand the biological context of FAAH and NAAA inhibition, the following diagrams illustrate their respective signaling pathways. Additionally, a general experimental workflow for screening potential inhibitors is provided.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane Anandamide (AEA) Anandamide (AEA) CB1/CB2 Receptors CB1/CB2 Receptors Anandamide (AEA)->CB1/CB2 Receptors Activates FAAH FAAH Anandamide (AEA)->FAAH Hydrolysis Cellular Effects Cellular Effects CB1/CB2 Receptors->Cellular Effects Analgesia, Anti-inflammation Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine Inhibitor Inhibitor Inhibitor->FAAH Blocks

Caption: FAAH Signaling Pathway and Inhibition.

NAAA_Signaling_Pathway cluster_lysosome Lysosome PEA PEA NAAA NAAA PEA->NAAA Hydrolysis PPAR-α PPAR-α PEA->PPAR-α Activates Palmitic Acid + Ethanolamine Palmitic Acid + Ethanolamine NAAA->Palmitic Acid + Ethanolamine Gene Transcription Gene Transcription PPAR-α->Gene Transcription Anti-inflammatory Effects Anti-inflammatory Effects Gene Transcription->Anti-inflammatory Effects Inhibitor Inhibitor Inhibitor->NAAA Blocks

Caption: NAAA Signaling Pathway and Inhibition.

Experimental_Workflow Compound Synthesis Compound Synthesis In vitro Enzyme Assay In vitro Enzyme Assay Compound Synthesis->In vitro Enzyme Assay Determine IC50 Determine IC50 In vitro Enzyme Assay->Determine IC50 Selectivity Profiling Selectivity Profiling Determine IC50->Selectivity Profiling Cell-based Assays Cell-based Assays Selectivity Profiling->Cell-based Assays In vivo Efficacy Models In vivo Efficacy Models Cell-based Assays->In vivo Efficacy Models Lead Optimization Lead Optimization In vivo Efficacy Models->Lead Optimization

Caption: General Experimental Workflow for Inhibitor Screening.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of a test compound against FAAH and NAAA.

FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FAAH inhibitor screening kits.[10]

Materials:

  • FAAH Enzyme: Recombinant human or rat FAAH.

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[10]

  • FAAH Substrate: AMC-arachidonoyl amide.

  • Test Compound: this compound.

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • To each well of a 96-well plate, add the FAAH enzyme solution.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., URB597).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately measure the fluorescence kinetically for 30 minutes at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.

NAAA Inhibition Assay (Fluorometric)

This protocol is based on established methods for measuring NAAA activity.[9]

Materials:

  • NAAA Enzyme: Recombinant human NAAA or cell lysates from NAAA-expressing cells.

  • Assay Buffer: 100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5.[11]

  • NAAA Substrate: N-(4-methylcoumarin)-palmitamide (PAMCA).

  • Test Compound: this compound.

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Dispense the NAAA enzyme solution into the wells of a 96-well plate.

  • Add the test compound dilutions to the appropriate wells, including vehicle and positive controls (e.g., ARN19702).

  • Pre-incubate the enzyme and inhibitor at 37°C for 10 minutes.

  • Start the reaction by adding the PAMCA substrate to all wells.[9]

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the endpoint fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[12]

  • Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Calculate the percent inhibition for each test compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

This guide provides a framework for the initial evaluation of this compound as a potential inhibitor of FAAH or NAAA. The provided data on known inhibitors serves as a critical benchmark for assessing its potency and potential therapeutic utility. The detailed experimental protocols and pathway diagrams offer the necessary tools for researchers to initiate a comprehensive investigation into the pharmacological profile of this novel compound. Further studies, including selectivity profiling and in vivo efficacy models, will be essential to fully characterize its therapeutic potential.

References

A Comparative Guide to the Experimental Reproducibility of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for designing and assessing reproducible experiments involving the chemical compound 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine. Given that this specific molecule is primarily documented as a key intermediate in the synthesis of bioactive molecules rather than a widely characterized agent, this document establishes a foundational approach for its investigation.[1] We compare it with structurally similar analogs and present standardized protocols and data representation formats to ensure experimental reproducibility.

The core structure, a piperidine-pyrazole framework, is recognized for its value in medicinal chemistry for creating ligands targeting central nervous system (CNS) receptors, such as serotonin and dopamine receptors, and has been explored for potential anti-inflammatory and analgesic properties.[1] This guide will focus on a hypothetical, yet plausible, application in CNS receptor binding studies.

Comparative Compound Analysis

To establish a baseline for experimental comparison, we propose evaluating this compound against its structural isomers and a non-halogenated parent compound. This allows researchers to dissect the influence of the chloro-substituent's position on biological activity.

Compound IDCompound NameCAS NumberMolecular FormulaKey Structural Difference
C1 (Target) This compound902836-42-4C₁₄H₁₆ClN₃Chlorine at ortho- position of the phenyl ring.[1]
C2 (Alternative) 4-[4-(4-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine902836-38-8C₁₄H₁₆ClN₃Chlorine at para- position of the phenyl ring.[2][3]
C3 (Alternative) 4-(4-Phenyl-1H-Pyrazol-1-Yl)Piperidine426743-98-6C₁₄H₁₇N₃Unsubstituted phenyl ring (no chlorine).

Experimental Design and Reproducibility

To ensure results are reproducible, a standardized experimental workflow is critical. Below is a proposed workflow for screening these compounds for affinity at a target CNS receptor, followed by a detailed protocol for a competitive radioligand binding assay.

General Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel ligand, from initial preparation to functional assessment.

G prep Compound Synthesis & Purification qc Quality Control (NMR, LC-MS, Purity >95%) prep->qc solub Solubility & Stability Testing qc->solub binding Receptor Binding Assay (Determine Ki) solub->binding functional Functional Assay (e.g., cAMP, Ca2+ flux) binding->functional selectivity Selectivity Profiling (Off-target screening) functional->selectivity

Caption: High-level workflow for ligand characterization.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a standardized method to determine the binding affinity (Ki) of the test compounds for a hypothetical G-protein coupled receptor (GPCR), such as a serotonin receptor subtype.

1. Materials and Reagents:

  • Cell Membranes: CHO or HEK293 cells stably expressing the target human receptor.

  • Radioligand: A high-affinity, commercially available radiolabeled antagonist for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A).

  • Test Compounds: C1, C2, and C3 dissolved in 100% DMSO to create 10 mM stock solutions.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • 96-well microplates and glass fiber filter mats (e.g., Whatman GF/B).

2. Procedure:

  • Compound Dilution: Prepare a serial dilution series for each test compound (C1, C2, C3) in the assay buffer, starting from 100 µM down to 0.1 nM. Include a DMSO vehicle control.

  • Assay Plate Preparation: To each well of a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

    • 25 µL of the diluted test compound or vehicle control.

    • 50 µL of the radioligand diluted in assay buffer to a final concentration equal to its K_d value.

    • 100 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash each filter 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Convert the CPM values for each test compound concentration into a percentage of specific binding relative to the vehicle control.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Illustrative Data Presentation

Quantitative data from reproducible experiments should be summarized in a clear, tabular format. The table below serves as a template for presenting binding affinity results.

Compound IDTarget ReceptorRadioligand UsedK_d of Radioligand (nM)IC₅₀ (nM) [Mean ± SEM, n=3]Ki (nM) [Mean ± SEM, n=3]
C1 5-HT₂A[³H]-Ketanserin1.2Experimental ValueCalculated Value
C2 5-HT₂A[³H]-Ketanserin1.2Experimental ValueCalculated Value
C3 5-HT₂A[³H]-Ketanserin1.2Experimental ValueCalculated Value

Note: This table is a template. Values are to be populated with experimental data.

Plausible Mechanism of Action: GPCR Signaling

Compounds binding to serotonin or dopamine receptors, which are predominantly GPCRs, are expected to modulate downstream signaling pathways. Understanding this is key to designing functional assays. The diagram below illustrates a canonical Gq-coupled GPCR signaling cascade, a common pathway for several serotonin receptor subtypes.

G cluster_membrane Plasma Membrane cluster_gprotein Gq Protein cluster_cytosol Cytosol ligand Ligand (e.g., C1) receptor GPCR (e.g., 5-HT2A) ligand->receptor gq_a Gαq receptor->gq_a Activates plc PLC gq_a->plc Activates gq_bg Gβγ pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc PKC dag->pkc Activates response Cellular Response (e.g., Neurotransmission) pkc->response ca2 Ca²⁺ Release er->ca2 ca2->response

Caption: Simplified Gq-coupled GPCR signaling pathway.

References

A Comparative Guide to the In Vivo and In Vitro Activity of 4-[4-(Aryl)-1H-Pyrazol-1-Yl] Heterocyclic Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo and in vitro activity of a representative compound from the 4-[4-(aryl)-1H-pyrazol-1-yl] heterocyclic amine class. Due to the limited availability of comprehensive and directly comparable public data for 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine, this document focuses on a closely related and well-characterized compound: 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) . This compound, a potent and selective σ1 receptor antagonist, serves as a valuable case study for understanding the pharmacological profile of this chemical scaffold.

S1RA has demonstrated significant potential in preclinical models of neuropathic pain, and its evaluation provides a framework for comparing laboratory findings with outcomes in living organisms.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for S1RA.

In Vitro Activity: Receptor Binding Affinity
CompoundTarget ReceptorTest SpeciesKᵢ (nM)Selectivity vs. σ2 Receptor
S1RA (E-52862) σ1Human21.7> 68-fold
S1RA (E-52862) σ2Guinea Pig1487-

Kᵢ (inhibition constant) is a measure of the compound's binding affinity to the receptor. A lower Kᵢ value indicates a higher affinity.

In Vivo Activity: Analgesic Efficacy in a Neuropathic Pain Model
CompoundAnimal ModelRoute of AdministrationDose (mg/kg)Analgesic Effect (% Reversal of Allodynia)
S1RA (E-52862) Mouse (Capsaicin-induced neurogenic pain)Oral (p.o.)30Significant antinociceptive effects
S1RA (E-52862) Mouse (Neuropathic pain)Oral (p.o.)Not SpecifiedDose-dependent antinociceptive effects

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of S1RA for the σ1 and σ2 receptors.

Protocol:

  • σ1 Receptor Binding Assay:

    • Source: Membranes from Chinese Hamster Ovary (CHO) cells expressing the human σ1 receptor.

    • Radioligand: --INVALID-LINK---pentazocine.

    • Procedure: Cell membranes were incubated with the radioligand and varying concentrations of the test compound (S1RA). Non-specific binding was determined in the presence of a high concentration of a known σ1 ligand (haloperidol).

    • Analysis: After incubation, the membranes were filtered and the bound radioactivity was measured using liquid scintillation counting. The Kᵢ values were calculated from the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

  • σ2 Receptor Binding Assay:

    • Source: Guinea pig brain membranes.

    • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine).

    • Procedure: Similar to the σ1 assay, brain membranes were incubated with [³H]DTG and different concentrations of S1RA. Non-specific binding was determined in the presence of a high concentration of haloperidol.

    • Analysis: The Kᵢ values were calculated from the IC₅₀ values obtained from the competitive binding curves.

In Vivo Neuropathic Pain Model

Objective: To evaluate the analgesic efficacy of S1RA in a model of neurogenic and neuropathic pain.

Protocol:

  • Animals: Male mice were used for the study.

  • Capsaicin-Induced Neurogenic Pain Model:

    • Induction: A solution of capsaicin was injected into the paw of the mice to induce nocifensive behaviors (e.g., licking, biting).

    • Treatment: S1RA was administered orally at a specified dose prior to the capsaicin injection.

    • Assessment: The duration of nocifensive behaviors was recorded and compared between the vehicle-treated and S1RA-treated groups to determine the antinociceptive effect.

  • Neuropathic Pain Model:

    • Induction: Neuropathic pain was induced by surgical procedures, such as chronic constriction injury of the sciatic nerve.

    • Treatment: S1RA was administered orally at various doses.

    • Assessment: Mechanical allodynia (pain response to a non-painful stimulus) was measured using von Frey filaments. The withdrawal threshold of the paw was determined before and after treatment to assess the reversal of allodynia.

Visualizations

Signaling Pathway of σ1 Receptor Antagonism in Neuropathic Pain

sigma1_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Ca_channel Voltage-gated Ca²⁺ Channel Glutamate_release Glutamate Release Ca_channel->Glutamate_release Triggers NMDA_receptor NMDA Receptor Glutamate_release->NMDA_receptor Activates Ca_influx Ca²⁺ Influx NMDA_receptor->Ca_influx Allows Pain_signal Pain Signal Transmission Ca_influx->Pain_signal Initiates S1RA S1RA (σ1 Antagonist) Sigma1R σ1 Receptor S1RA->Sigma1R Inhibits Sigma1R->Ca_channel Modulates Nerve_injury Nerve Injury Nerve_injury->Sigma1R Upregulation

Caption: Proposed mechanism of S1RA in neuropathic pain.

General Experimental Workflow: From In Vitro to In Vivo

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (S1RA) binding_assay Receptor Binding Assays (σ1 and σ2) synthesis->binding_assay selectivity Determine Kᵢ and Selectivity binding_assay->selectivity animal_model Neuropathic Pain Animal Model selectivity->animal_model Promising Candidate dosing Oral Administration of S1RA animal_model->dosing assessment Behavioral Assessment (Analgesic Effect) dosing->assessment

Caption: A generalized workflow from in vitro screening to in vivo testing.

Safety Operating Guide

Safe Disposal of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine, a compound utilized in pharmaceutical research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous characteristics of its constituent chemical moieties: a chlorinated aromatic group, a pyrazole ring, and a piperidine ring.

I. Hazard Assessment and Safety Precautions

Given its chemical structure, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with its components:

  • Chlorinated Aromatic Compounds: These are often toxic, persistent in the environment, and can bioaccumulate.

  • Pyrazole Derivatives: This class of compounds exhibits diverse pharmacological activities and should be handled with care to avoid unintentional biological effects.

  • Piperidine: This component suggests that the compound may be toxic and corrosive.

Product information for the similar compound 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine indicates that it causes skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard CategoryPotential EffectsRecommended PPE
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields.
Skin Corrosion/Irritation Causes skin irritation.Chemical-resistant gloves, lab coat.
Eye Damage/Irritation Causes serious eye irritation.Safety goggles with side shields or face shield.
Respiratory Irritation May cause respiratory irritation.Use in a well-ventilated area or with a fume hood.
Environmental Hazard Potentially persistent and harmful to aquatic life.Prevent release to the environment.

II. Proper Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. High-temperature incineration is the preferred method for the ultimate destruction of this type of chemical waste.

Step-by-Step Disposal Workflow:

  • Waste Segregation:

    • Solid Waste: Collect all solid waste containing this compound, including unused compound, contaminated weighing papers, and disposable lab equipment (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated solvent waste unless permitted by your institution's environmental health and safety (EHS) department.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and list all other constituents and their approximate concentrations.

    • Include the date when the waste was first added to the container.

  • Waste Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.

    • Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide a detailed inventory of the waste, including the chemical name and quantity.

    • Follow all institutional and regulatory procedures for waste manifest and transportation.

Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.

III. Experimental Workflow for Disposal

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (Unused compound, contaminated PPE) C Labeled Solid Hazardous Waste Container A->C B Liquid Waste (Solutions containing the compound) D Labeled Liquid (Halogenated) Hazardous Waste Container B->D E Designated Hazardous Waste Accumulation Area (Secure, Ventilated, Secondary Containment) C->E D->E F Licensed Waste Disposal Service E->F Scheduled Pickup G High-Temperature Incineration F->G Recommended Method

Caption: Logical workflow for the safe disposal of the target compound.

This guide is intended to provide essential, immediate safety and logistical information for the proper disposal of this compound. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Essential Safety and Operational Guidance for Handling 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine was located. The following guidance is based on the safety profiles of structurally similar compounds, including piperidine and other substituted pyrazole derivatives. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to answer specific operational questions, ensuring safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles or Safety Glasses with side shields. A face shield is recommended for splash-prone operations.Must be worn at all times in the laboratory to protect against splashes and airborne particles.[1]
Skin Chemical-resistant Lab CoatA flame-retardant lab coat, fully buttoned, is recommended to protect against chemical splashes and fire hazards.[1]
Hands Nitrile GlovesRecommended for their resistance to a broad range of chemicals.[1][2] Always inspect gloves for degradation before use and change them frequently. For prolonged contact, consider double-gloving.[1]
Respiratory Use in a certified chemical fume hood.All work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of aerosols or dust.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1]
Full Body Coveralls or "Bunny Suits"For large-scale operations or situations with a high risk of exposure, head-to-toe protection may be necessary to prevent cross-contamination.[3]
Footwear Closed-toe shoesRequired in all laboratory settings to protect against spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for laboratory safety.

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify: Ensure the container is properly labeled with the chemical name, CAS number (if available), and hazard pictograms.[1]

  • Location: Conduct all handling of the compound within a certified chemical fume hood.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Aerosol Prevention: Avoid the formation of dust or aerosols.[1]

  • Tools: Use compatible tools and equipment (e.g., spatulas, glassware).[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Container: Store in a tightly closed, properly labeled container.[1]

  • Environment: Keep in a cool, dry, and well-ventilated area.[1][4]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency and Disposal Plan

Preparedness for spills and a clear disposal pathway are critical components of laboratory safety.

Spill Size Procedure
Minor Spill (<10g) 1. Alert personnel in the immediate area.[1] 2. Don appropriate PPE as outlined in the table above.[1] 3. Contain the spill with an absorbent material (e.g., vermiculite, sand).[1][5] 4. Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[1] 5. Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.[1]
Major Spill (>10g) 1. Evacuate the immediate area.[1] 2. Alert your institution's emergency response team and the laboratory supervisor.[1] 3. Restrict access to the spill area.[1] 4. Provide the emergency response team with the Safety Data Sheet (SDS) for a structurally similar compound if a specific one is unavailable.[1]
Waste Type Disposal Protocol
Unused/Waste Chemical 1. Collect in a designated, properly labeled hazardous waste container.[1] 2. The container should be compatible with the chemical and have a secure lid.[1] 3. Follow your institution's and local regulations for chemical waste disposal.[1]
Contaminated Materials 1. All contaminated materials (e.g., gloves, absorbent pads, glassware) should be collected as hazardous waste. 2. Place in a labeled, sealable hazardous waste container.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow, highlighting critical safety checkpoints.

experimental_workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_post Post-Execution Phase start Start Experiment ppe_check Don Appropriate PPE start->ppe_check Safety First reagent_prep Prepare Reagents in Fume Hood ppe_check->reagent_prep Proceed if Safe reaction Perform Chemical Reaction reagent_prep->reaction monitoring Monitor Reaction Progress reaction->monitoring workup Reaction Work-up and Purification monitoring->workup waste_disposal Dispose of Waste workup->waste_disposal Segregate Waste decontamination Decontaminate Work Area waste_disposal->decontamination Clean Up ppe_doff Doff PPE Correctly decontamination->ppe_doff end_exp End Experiment ppe_doff->end_exp safety_hierarchy elimination Elimination substitution Substitution elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Gloves, Goggles, etc.) administrative->ppe Least Effective

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.